Spectroscopic characterization of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
Title: Spectroscopic Characterization of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol: A Comprehensive Analytical Framework Target Audience: Researchers, Analytical Chemists, and Drug/Cosmetic Development Professionals. E...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Spectroscopic Characterization of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol: A Comprehensive Analytical Framework
Target Audience: Researchers, Analytical Chemists, and Drug/Cosmetic Development Professionals.
Executive Summary
The compound 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (CAS: 99610-72-7), commonly identified by its INCI name 2-Hydroxyethyl Picramic Acid (2-HEPA) , is a highly functionalized nitroaromatic compound. It is extensively utilized as a1 in cosmetic formulations[1]. Structurally derived from picramic acid, the N-hydroxyethyl substitution allows the molecule to generate intense, pure red tones without unwanted yellow or blue spectral components[2]. Because of its application in consumer products, rigorous structural validation is mandated by regulatory bodies such as the3[3].
This whitepaper provides a robust, multi-modal spectroscopic framework for the absolute structural elucidation and quality control of 2-HEPA, utilizing commercially available4[4].
Molecular Topology & Analytical Strategy
2-HEPA (
C8H9N3O6
, MW: 243.17 g/mol ) features a complex push-pull electronic system. The electron-donating hydroxyl (-OH) and amino (-NHR) groups are counterbalanced by two strongly electron-withdrawing nitro (-NO₂) groups at the C4 and C6 positions. This specific topology results in:
High Acidity: The -I and -M effects of the nitro groups stabilize the phenolate anion, dropping the pKa of the C1 hydroxyl group to ~4.0–4.5.
Extensive Hydrogen Bonding: The molecule forms a rigid intramolecular hydrogen bond between the C1-OH and the C6-NO₂ group, alongside dense intermolecular networks.
To decode this structure, a self-validating orthogonal workflow is required.
Fig 1. Multi-modal spectroscopic workflow for 2-HEPA structural validation.
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol
Sample Preparation: Dissolve 1.0 mg of 2-HEPA standard in 1.0 mL of LC-MS grade Methanol.
Dilution: Dilute to 1 µg/mL using Methanol/Water (50:50, v/v) fortified with 0.1% Ammonium Hydroxide (NH₄OH).
Causality: The alkaline modifier ensures complete deprotonation of the highly acidic C1-phenolic hydroxyl group. Attempting positive ion mode (ESI+) yields poor sensitivity because the strongly electron-withdrawing nitro groups drastically reduce the basicity of the secondary amine.
Instrument Parameters: Inject 5 µL into a Q-TOF mass spectrometer. Operate the ESI source in negative mode (Capillary: 2.5 kV, Desolvation: 350°C, Cone Voltage: 25 V).
Data Acquisition: Acquire full-scan MS (m/z 50–500). For MS/MS, isolate the m/z 242 precursor and apply a collision energy ramp of 15–30 eV.
Self-Validation Check: The exact mass confirms the empirical formula, while the MS/MS neutral losses independently verify the functional groups prior to NMR analysis.
Fig 2. Proposed ESI-MS/MS negative ion fragmentation pathway of 2-HEPA.
Table 1: HRMS and MS/MS Diagnostic Ions
Ion Type
m/z (Observed)
Mass Error (ppm)
Fragment Identity / Neutral Loss
Precursor[M-H]⁻
242.0415
< 2.0
Deprotonated intact molecule
Product Ion 1
196.0420
< 2.5
[M-H - NO₂]⁻ (Loss of 46 Da)
| Product Ion 2 | 212.0310 | < 2.5 |[M-H - CH₂O]⁻ (Loss of 30 Da) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
Solvent Selection: Weigh 15 mg of purified 2-HEPA and dissolve entirely in 0.6 mL of anhydrous DMSO-d₆.
Causality: DMSO-d₆ is strictly required. Non-polar solvents like CDCl₃ fail because 2-HEPA forms an insoluble, heavily hydrogen-bonded polymeric network. DMSO disrupts intermolecular H-bonds, yielding sharp multiplets, while preserving the deep intramolecular H-bond between C1-OH and C6-NO₂.
Self-Validation Check: The integration ratio of the aromatic protons (H3, H5) to the aliphatic methylene protons must perfectly equal 1:1:2:2. Any deviation indicates incomplete synthesis or degradation.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)
Nucleus
Position
Chemical Shift (ppm)
Multiplicity (J in Hz)
Structural Justification
¹H
C1-OH
10.50 – 11.20
Singlet (broad)
Highly deshielded by intramolecular H-bond with C6-NO₂.
¹H
C5-H
~8.65
Doublet (2.8)
Meta-coupling; heavily deshielded by two adjacent NO₂ groups.
¹H
C3-H
~7.80
Doublet (2.8)
Meta-coupling; shielded relative to C5 due to the adjacent amine.
¹H
-CH₂-O
~3.65
Multiplet
Aliphatic chain adjacent to electronegative oxygen.
¹H
-CH₂-N
~3.45
Multiplet
Aliphatic chain adjacent to amine nitrogen.
¹³C
C6-NO₂
~135.5
Quaternary
Aromatic carbon bound to electron-withdrawing nitro group.
Sample Application: Place 2-3 mg of solid 2-HEPA directly onto a diamond Attenuated Total Reflectance (ATR) crystal.
Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water would obscure the critical O-H and N-H stretching regions (3300–3500 cm⁻¹) required to validate the hydroxyethylamino side chain.
Acquisition: Scan from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).
Table 3: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)
Vibrational Mode
Diagnostic Significance
3350 – 3450
O-H & N-H Stretches
Confirms the hydroxyethylamino substitution.
1620, 1590
C=C Aromatic Stretches
Validates the integrity of the picramic acid core.
1530
Asymmetric NO₂ Stretch
Primary confirmation of nitroaromatic functionality.
Preparation: Prepare a 50 µM solution of 2-HEPA in deionized water.
pH Adjustment: Aliquot into three cuvettes adjusted to pH 3.0, pH 7.0, and pH 10.0.
Analysis: Scan from 300 to 700 nm.
Causality: At pH 3.0, the molecule is fully protonated, absorbing near 420 nm. At pH 10.0, deprotonation of the phenol yields a phenolate anion, extending the conjugated system and causing a strong bathochromic (red) shift to ~500 nm. This pH-dependent isosbestic behavior is a definitive self-validating marker for the presence of the acidic phenolic proton.
Regulatory & Quality Control Implications
For cosmetic chemists and toxicologists, the purity of 2-HEPA is a critical safety parameter. The presence of unreacted picramic acid or degradation products can alter the toxicological profile of the formulation. By employing this multi-modal, E-E-A-T aligned framework—cross-referencing the exact mass from HRMS, the connectivity from NMR, and the functional group electronics from FT-IR/UV-Vis—laboratories can guarantee batch-to-batch consistency and ensure compliance with stringent international cosmetic directives.
Environmental Fate and Biodegradation of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
Executive Summary The compound 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (CAS No. 99610-72-7), frequently referred to as 2-hydroxyethyl picramic acid, is a specialized polynitroaromatic derivative utilized predominantl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (CAS No. 99610-72-7), frequently referred to as 2-hydroxyethyl picramic acid, is a specialized polynitroaromatic derivative utilized predominantly as a semi-permanent hair dye to impart intense red shades[1][2]. Due to its widespread use in cosmetic formulations and subsequent discharge into wastewater systems, understanding its environmental fate is critical.
As a highly substituted polynitroaromatic compound, it presents a unique challenge to environmental microbiology. The strong electron-withdrawing nature of its two nitro groups drastically lowers the electron density of the aromatic ring, rendering it highly recalcitrant to the electrophilic oxygenase attacks that typically initiate the biodegradation of standard aromatic pollutants[3]. This whitepaper elucidates the complex microbial biodegradation pathways, environmental partitioning, and the rigorous experimental frameworks required to validate the bioremediation of this compound.
The environmental behavior of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is dictated by its functional groups: a phenolic hydroxyl, two nitro groups, and a secondary amine linked to a hydroxyethyl chain.
Aqueous Solubility & Mobility: The presence of the hydroxyethyl group and the ionizable phenolic proton (pKa ~4.0, analogous to picric acid) ensures high aqueous solubility at physiological and environmental pH levels. Consequently, the compound exhibits high mobility in aquatic ecosystems and minimal partitioning into soil organic matter or lipoid tissues[4].
Recalcitrance: Abiotic hydrolysis is negligible due to the stability of the aromatic C-N bonds. Photodegradation may occur in surface waters, but microbial biotransformation remains the primary sink in benthic and soil environments.
Molecular Mechanisms of Microbial Biodegradation
The biotransformation of polynitrophenols is characterized by a strict dichotomy between productive (mineralization-leading) and unproductive (dead-end) pathways. Based on the established catabolism of its parent analogs, picric acid (2,4,6-trinitrophenol) and picramic acid, the biodegradation of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol follows these mechanistic routes[3][5].
The Productive Pathway: Hydride-Meisenheimer Complex Formation
Because the aromatic ring is highly electron-deficient, aerobic bacteria such as Rhodococcus erythropolis HL PM-1 and Nocardioides sp. CB 22-2 initiate degradation via a nucleophilic attack[3][5].
Hydride Transfer: A hydride ion (
H−
) is transferred to the aromatic system, catalyzed by F420- and NADPH-dependent hydride transferases (HTI, HTII)[6].
Complex Formation: This forms a deeply colored, transient Hydride-Meisenheimer (
σ
-) complex.
Rearomatization: The complex rearomatizes by eliminating a nitro group as aqueous nitrite (
NO2−
), effectively lowering the toxicity of the molecule and preparing the ring for subsequent oxygenase-mediated cleavage[3][6].
The Unproductive Pathway: Nitroreduction
Alternatively, non-specific nitroreductases can partially reduce the nitro groups into nitroso (
−NO
) and hydroxylamino (
−NHOH
) intermediates[4][6]. This pathway is generally unproductive because it leads to the formation of highly mutagenic dead-end metabolites, such as picramic acid derivatives, which resist further bacterial degradation and accumulate in the environment[4].
Oxidative N-Dealkylation
Specific to this compound is the 2-hydroxyethyl chain. Cytochrome P450 monooxygenases or specific dealkylases can oxidatively cleave this N-alkyl bond, releasing glycoaldehyde and yielding picramic acid (2-amino-4,6-dinitrophenol)[4].
Fig 1: Divergent biodegradation pathways of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol.
Experimental Workflows: Isolation and Validation of Degrading Strains
To isolate competent degraders and prove biological causality, the experimental design must account for the intense coloration of the dye and its tendency to abiotically adsorb to bacterial cell walls.
Rationale for Experimental Choices
Nitrogen-Limited Enrichment: Polynitroaromatics are poor carbon sources due to their high oxidation state but are excellent nitrogen sources. Enrichment in minimal media using the compound as the sole nitrogen source selectively pressures bacteria to perform nitrite elimination (the productive Meisenheimer pathway)[3][5].
Heat-Killed Controls: Because 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is a potent dye[2], its disappearance from the supernatant can falsely imply degradation when it is merely adsorbing to biomass. Heat-killed resting cells must be used to establish a baseline for physical sorption.
Inoculate activated sludge into a defined Mineral Salts Medium (MSM) lacking a nitrogen source.
Supplement with 0.5 mM 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol.
Incubate at 30°C, 150 rpm in the dark (to prevent photodegradation).
Subculture every 7 days; isolate pure strains via serial dilution on MSM agar plates.
Resting Cell Preparation:
Harvest cells at the late exponential phase (
OD600≈1.2
) via centrifugation (8,000 × g, 10 min).
Wash twice with 50 mM phosphate buffer (pH 7.2) to remove residual nutrients.
Divide biomass into two cohorts: Live and Heat-Killed (autoclaved at 121°C for 20 min).
Kinetic Assay & Mass Balance:
Resuspend cells in buffer containing 0.2 mM of the target compound.
At regular intervals (0, 2, 4, 8, 24 h), extract 1 mL aliquots. Centrifuge to remove cells.
Quantification: Analyze the supernatant via LC-MS/MS (ESI-negative mode) to track the depletion of the parent compound and identify metabolites (e.g., picramic acid).
Validation: Perform a Griess Assay on the supernatant. The stoichiometric release of nitrite (
NO2−
) confirms that the degradation is proceeding via the productive Hydride-Meisenheimer pathway[5].
Fig 2: Self-validating workflow for isolating and validating polynitrophenol-degrading bacteria.
Quantitative Data Summaries
The following table synthesizes the comparative biodegradation kinetics of structurally related polynitroaromatic compounds, providing a predictive baseline for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol.
Table 1: Comparative Biodegradation Kinetics of Polynitroaromatic Compounds
The environmental assessment of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol must heavily weigh the toxicity of its intermediate metabolites. While the parent compound is primarily an aesthetic pollutant (dye), its partial reduction via the unproductive pathway yields hydroxylamino derivatives. These intermediates are highly reactive and known to cause DNA cross-linking, rendering them significantly more mutagenic than the parent compound[4]. Therefore, bioremediation strategies must be carefully engineered to ensure the complete stoichiometric release of nitrite, preventing the accumulation of these hazardous dead-end products in aquatic ecosystems.
Mechanism of Action of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol in Biological Systems: A Technical Guide
Executive Summary 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (INCI: 2-Hydroxyethyl Picramic Acid; CAS: 99610-72-7) is a specialized nitroaromatic compound predominantly utilized as a direct-acting dye in cosmetic formul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (INCI: 2-Hydroxyethyl Picramic Acid; CAS: 99610-72-7) is a specialized nitroaromatic compound predominantly utilized as a direct-acting dye in cosmetic formulations ()[1]. While its primary commercial application leverages its high affinity for keratin matrices, its systemic biological interactions—specifically its capacity to act as a mitochondrial uncoupler—demand rigorous toxicological oversight. This whitepaper elucidates the dualistic mechanism of action of 2-HEAP, detailing its physicochemical binding dynamics, systemic protonophore activity, and the self-validating experimental methodologies required to assess its safety profile.
Chemical Identity & Structure-Activity Relationship (SAR)
2-HEAP is a derivative of picramic acid (2-amino-4,6-dinitrophenol). The N-alkylation with a 2-hydroxyethyl group fundamentally alters its physicochemical behavior:
Enhanced Substantivity: The hydroxyethyl moiety introduces a flexible hydrogen-bonding donor/acceptor site. This significantly increases the molecule's aqueous solubility and its affinity for the polar amino acids in keratin, allowing it to function efficiently without an oxidative developer ()[2].
Electronic Effects: The two nitro groups act as strong electron-withdrawing groups (EWGs) via resonance and inductive effects. This delocalizes the electron density of the phenolic oxygen, lowering the pKa of the hydroxyl group. Consequently, at physiological pH (~7.4), a significant fraction of the molecule exists in an anionic state, which is critical for its systemic mechanism of action ()[1].
Unlike oxidative dyes (e.g., p-phenylenediamine) that require a developer (hydrogen peroxide) to polymerize within the hair shaft, 2-HEAP functions as a direct dye ()[3].
The mechanism is driven by concentration gradients and non-covalent interactions. The relatively low molecular weight (243.17 g/mol ) allows the uncharged fraction of the molecule to penetrate the overlapping scales of the hair cuticle. Once inside the cortex, the molecule anchors itself to the keratin microfibrils via Van der Waals forces and hydrogen bonding between its nitro/hydroxyethyl groups and the amide backbones of the keratin proteins.
Systemic Mechanism: Mitochondrial Uncoupling
If systemically absorbed, 2-HEAP exhibits a mechanism of action homologous to 2,4-dinitrophenol (DNP). It acts as a protonophore, uncoupling oxidative phosphorylation in the mitochondria.
Causality of Uncoupling:
In the intermembrane space (IMS), where the pH is relatively lower (high [H+]) due to the electron transport chain, a portion of 2-HEAP becomes protonated and lipophilic.
This lipophilic form diffuses across the hydrophobic lipid bilayer of the inner mitochondrial membrane (IMM).
Upon entering the mitochondrial matrix, where the pH is higher (low [H+]), the molecule deprotonates, releasing the proton and dissipating the proton motive force (PMF).
The resulting lipophilic anion is capable of diffusing back across the IMM to the IMS, completing a catalytic cycle that bypasses ATP synthase. This leads to rapid oxygen consumption, ATP depletion, and heat generation.
Fig 1. Protonophore mechanism of 2-HEAP dissipating the mitochondrial proton motive force.
Toxicological Profile & Reproductive Toxicity
The toxicological assessment of 2-HEAP reveals specific vulnerabilities in highly metabolically active tissues. According to the, 2-HEAP is classified as a Category 3 reproductive toxin (R62: possible risk of impaired fertility)[3].
Mechanism of Testicular Atrophy: In 28-day repeated dose toxicity studies, testicular atrophy was observed at doses of 450 mg/kg bw/day ()[3]. The causality stems from the mitochondrial uncoupling effect. Spermatogenesis and the supporting Sertoli cells are highly dependent on efficient ATP production and lactate metabolism. The dissipation of the mitochondrial proton gradient by 2-HEAP induces severe metabolic stress, leading to apoptosis in the germinal epithelium.
Furthermore, as a secondary amine, 2-HEAP poses a risk of forming carcinogenic nitrosamines if formulated with nitrosating agents. Regulatory guidelines mandate that nitrosamine content must remain strictly below 50 ppb ()[4].
Quantitative Data Summary
Parameter
Value
Biological Implication
Molecular Weight
243.17 g/mol
Optimal size for rapid penetration of the hair cuticle and stratum corneum.
LogP (Octanol/Water)
~1.1
Amphiphilic nature allows both aqueous solubility and lipid membrane diffusion.
NOAEL (Oral, Rat)
10 mg/kg bw/day
Threshold for systemic toxicity; informs margin of safety (MoS) calculations.
Reproductive Toxicity
Category 3 (R62)
Testicular atrophy observed at 450 mg/kg bw/day due to metabolic disruption.
Max Concentration (Oxidative)
1.5% (on-head)
Safe limit when mixed with hydrogen peroxide developers.
Max Concentration (Non-Oxidative)
2.0% (on-head)
Safe limit for direct dye formulations without oxidative coupling.
Nitrosamine Limit
< 50 ppb
Prevents carcinogenic risk from secondary amine nitrosation.
To rigorously evaluate the biological interactions of 2-HEAP, the following self-validating protocols are established.
Protocol 1: Ex Vivo Keratin Penetration & Binding Assay
Objective: Quantify the percutaneous absorption and keratin binding affinity of 2-HEAP.
Causality: Utilizing dermatomed porcine skin in a Franz diffusion cell mimics real-world topical application. The receptor fluid must contain a physiological buffer (e.g., PBS with 4% BSA) to maintain sink conditions, ensuring that diffusion is not artificially halted by saturation.
Step-by-Step Methodology:
Preparation: Mount dermatomed porcine skin (400 µm thickness) between the donor and receptor compartments of static Franz diffusion cells.
Dosing: Apply 20 µL/cm² of the 2-HEAP formulation (e.g., 2.0% in an aqueous-alcoholic vehicle) to the stratum corneum.
Sampling: Extract 200 µL of receptor fluid at 1, 2, 4, 8, and 24 hours, replacing the volume with fresh buffer to maintain sink conditions.
Matrix Extraction: Post-24 hours, wash the skin surface. Separate the stratum corneum via tape stripping (up to 15 strips). Extract the remaining epidermis and dermis using a methanol:water (70:30) solvent system under sonication for 30 minutes.
Quantification: Analyze all fractions via HPLC-UV/Vis, detecting the nitroaromatic chromophore at ~400 nm.
Self-Validation: Calculate the total mass balance. The recovery of 2-HEAP across all compartments (washes, tape strips, skin tissue, receptor fluid) must equal 100 ± 10%. A failure in mass balance indicates compound degradation or incomplete extraction.
Protocol 2: In Vitro Mitochondrial Respiration Assay (Seahorse XF)
Objective: Validate the protonophore (uncoupling) mechanism of 2-HEAP in living cells.
Causality: Measuring the Oxygen Consumption Rate (OCR) in real-time allows for the differentiation between basal respiration, ATP-linked respiration, and maximal respiratory capacity. A true uncoupler will cause a rapid spike in OCR independent of ATP synthesis.
Step-by-Step Methodology:
Cell Seeding: Seed TM4 Sertoli cells in a Seahorse XF96 microplate at 2x10^4 cells/well and incubate overnight.
Equilibration: Wash cells and replace media with unbuffered XF assay medium (pH 7.4). Incubate for 1 hour at 37°C in a non-CO2 incubator to stabilize the pH.
Basal Measurement: Record the basal OCR for 15 minutes.
Oligomycin Injection: Inject Oligomycin (1 µM) to inhibit ATP synthase. The resulting drop in OCR represents ATP-linked respiration.
2-HEAP Titration: Inject 2-HEAP at titrated doses (1, 10, 50 µM). Measure the subsequent spike in OCR, which quantifies the proton leak (uncoupling effect).
ETC Shutdown: Inject a mixture of Rotenone and Antimycin A (0.5 µM each) to completely shut down the electron transport chain, establishing the non-mitochondrial oxygen consumption baseline.
Self-Validation: Include wells treated with FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for maximal uncoupling. The OCR kinetic profile of 2-HEAP must mirror the FCCP response to confirm its mechanism as a protonophore.
Fig 2. Self-validating Seahorse XF workflow for quantifying mitochondrial uncoupling.
Regulatory Thresholds & Formulation Safety
Due to its reproductive toxicity and sensitization potential, 2-HEAP is strictly regulated. The European Commission restricts its use to a maximum on-head concentration of 1.5% in oxidative hair dye products (after mixing with hydrogen peroxide) and 2.0% in non-oxidative products ()[3]. Furthermore, formulations must be kept in nitrite-free containers to prevent the synthesis of nitrosamines.
References
European Commission, Scientific Committee on Consumer Products (SCCP). "Opinion on 2-Hydroxyethyl picramic acid (COLIPA n° B72), SCCP/1058/06." Europa.eu. Available at:[Link]
European Commission, Scientific Committee on Consumer Products (SCCP). "Minutes of the 12th plenary meeting of the SCCP." Europa.eu. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5463814, 2-Hydroxyethyl picramic acid." PubChem. Available at:[Link]
Hedberg, Y. et al. "Non-oxidative hair dye products on the European market." Contact Dermatitis (2018). Available at:[Link]
Application Note: A Comprehensive Guide to the LC-MS/MS Analysis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the identification and quantification of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol and its...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a nitroaromatic compound, understanding its metabolic fate is crucial for assessing its toxicological profile and potential as a drug candidate. This guide offers a comprehensive workflow, from in vitro metabolism studies using liver microsomes to sample preparation and the development of a robust and sensitive LC-MS/MS method. The protocols are designed with scientific integrity and adherence to regulatory expectations in mind, providing a self-validating framework for researchers.
Introduction: The Importance of Metabolite Profiling
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities and potential toxicity. The metabolic transformation of such compounds can significantly alter their pharmacological and toxicological properties. Therefore, a thorough understanding of their metabolic pathways is a critical component of drug discovery and development, as well as in toxicological risk assessment.[1][2]
The primary metabolic routes for nitroaromatic compounds involve the reduction of the nitro groups to their corresponding amino derivatives, a process often mediated by nitroreductases present in liver microsomes and gut microflora.[3] These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body.[4][5][6] This application note will focus on the analytical strategies to identify and quantify these potential metabolites.
Putative Metabolic Pathways of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
Based on the well-established metabolism of similar dinitrophenol compounds, the proposed metabolic pathway for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is initiated by the sequential reduction of its two nitro groups. This leads to the formation of mono-amino and di-amino metabolites. These phase I metabolites can then be conjugated with glucuronic acid or sulfate to form more polar phase II metabolites.
Caption: Putative metabolic pathway of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol.
In Vitro Metabolism Using Liver Microsomes
To investigate the metabolic fate of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, an in vitro study using human liver microsomes is recommended.[1][7] Liver microsomes contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s and UDP-glucuronosyltransferases (UGTs), which are responsible for the majority of phase I and phase II metabolic reactions, respectively.[8]
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
UDPGA (Uridine 5'-diphosphoglucuronic acid)
Alamethicin
Phosphate buffer (0.1 M, pH 7.4)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Ultrapure water
Protocol for In Vitro Incubation
Prepare Microsome Suspension: On ice, thaw the human liver microsomes. Dilute the microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
Activate Microsomes for Phase II Metabolism (Optional): To assess glucuronidation, pre-incubate the microsome suspension with alamethicin (e.g., 50 µg/mg protein) on ice for 15 minutes to activate UGTs.
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
Microsome suspension
NADPH regenerating system
UDPGA (if assessing phase II metabolism)
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (dissolved in a minimal amount of organic solvent, e.g., methanol, to a final concentration of 1-10 µM).
Initiate Reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the substrate.
Incubate: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
Sample Processing: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
Collect Supernatant: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant can be injected directly or further concentrated by evaporation and reconstitution in the mobile phase.
Sample Preparation for LC-MS/MS Analysis
The choice of sample preparation technique is critical for removing matrix components that can interfere with the analysis and to concentrate the analytes of interest. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are suitable methods.
Liquid-Liquid Extraction (LLE)
LLE is a simple and effective method for extracting moderately polar to nonpolar compounds from aqueous matrices.
To 100 µL of the microsomal incubation supernatant (or other biological matrix like plasma), add 25 µL of an internal standard solution.
Add 50 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7).
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
Vortex vigorously for 2 minutes.
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
Transfer the upper organic layer to a new tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
Solid-Phase Extraction (SPE)
SPE offers a higher degree of selectivity and can provide cleaner extracts, which is beneficial for complex matrices. A C18 reversed-phase SPE cartridge is a good starting point for the parent compound and its less polar metabolites.
Condition the Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the C18 SPE cartridge.
Load the Sample: Load the pre-treated sample (e.g., diluted microsomal incubation supernatant) onto the cartridge.
Wash the Cartridge: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
Elute the Analytes: Elute the parent compound and its metabolites with 1 mL of methanol or acetonitrile.
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Development
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the preferred platform for this analysis due to its high sensitivity and selectivity.
Liquid Chromatography Conditions
A reversed-phase separation on a C18 column is a suitable starting point.
Parameter
Recommended Condition
Column
C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient
5% B to 95% B over 10 minutes
Mass Spectrometry Conditions
Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for the parent compound and its metabolites. Given the presence of the phenol group and potential amino groups, both modes are likely to be effective.
Predicted MRM Transitions
The following table provides the calculated exact masses and predicted MRM transitions for the parent compound and its putative metabolites. These transitions should be optimized by direct infusion of analytical standards if available.
Compound
Formula
Exact Mass (M)
[M+H]+
[M-H]-
Putative MRM Transitions (Quantifier > Qualifier)
Parent Compound
C8H9N3O6
243.05
244.06
242.04
244.06 > 198.04, 152.03
Mono-amino Metabolite 1
C8H11N3O4
213.08
214.09
212.07
214.09 > 168.07, 138.06
Mono-amino Metabolite 2
C8H11N3O4
213.08
214.09
212.07
214.09 > 168.07, 122.05
Di-amino Metabolite
C8H13N3O2
183.10
184.11
182.09
184.11 > 138.09, 108.08
Glucuronide Conjugate
C14H17N3O12
419.08
420.09
418.07
418.07 > 242.04, 175.02
Sulfate Conjugate
C8H9N3O9S
323.01
324.02
322.00
322.00 > 242.04, 79.96
Note: The fragmentation pathways will need to be confirmed experimentally. The proposed fragments are based on common losses (e.g., loss of NO2, H2O, and the sulfate or glucuronide moiety).
Caption: A typical workflow for the LC-MS/MS analysis of metabolites.
Method Validation
A full validation of the analytical method should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA). Key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations over several days.
Calibration Curve: A linear regression of the peak area ratio (analyte/internal standard) versus concentration should be established with a correlation coefficient (r²) of >0.99.
Recovery: The efficiency of the extraction procedure should be determined at different concentrations.
Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be assessed to ensure that ion suppression or enhancement is not affecting the results.
Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term benchtop, and long-term storage) should be evaluated.
Data Analysis and Interpretation
Data acquisition and processing will be performed using the software provided with the LC-MS/MS instrument. The identification of metabolites is based on comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the analytical standards (if available) or by interpreting the fragmentation patterns to deduce the structure of the metabolite. Quantification is achieved by constructing a calibration curve and calculating the concentration of the analyte in the samples based on the peak area ratios.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the LC-MS/MS analysis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol and its metabolites. The detailed protocols for in vitro metabolism, sample preparation, and LC-MS/MS method development, along with guidelines for method validation, will enable researchers to confidently assess the metabolic fate of this and other similar nitroaromatic compounds. A thorough understanding of a compound's metabolism is paramount for its successful development as a safe and effective therapeutic agent or for a comprehensive toxicological evaluation.
References
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
Eiseman, J. L., Gehring, P. J., & Gibson, J. E. (1972). The in vitro metabolism of 2,4-dinitrophenol by rat liver homogenates. Toxicology and Applied Pharmacology, 21(2), 275–285.
Fisher, A. A., La, M., & Fisher, D. L. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
IntechOpen. (2018, September 19). In Vitro Biotransformation in Drug Discovery. Retrieved from [Link]
IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
Journal of Analytical Toxicology. (2026, January 14). Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. Retrieved from [Link]
Palma, L., et al. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of Analytical Toxicology, 31(1), 55-61.
PubMed. (1985). Plasma levels and kinetic disposition of 2,4-dinitrophenol and its metabolites 2-amino-4-nitrophenol and 4-amino-2-nitrophenol in the mouse.
ResearchGate. (n.d.). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Retrieved from [Link]
ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]
Rick, D. L., & Fahl, W. E. (1986). Metabolism of nitroaromatic compounds. Reviews in Biochemical Toxicology, 8, 1-28.
Shimadzu. (n.d.). eC193 Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS. Retrieved from [Link]
U.S. Department of Health and Human Services. (2020). Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry.
U.S. National Library of Medicine. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. NCBI Bookshelf. Retrieved from [Link]
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
Application Note: Quantitative Analysis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol using Standard Calibration Curves
Abstract This application note provides a comprehensive guide for the preparation of standard calibration curves for the quantitative analysis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol. This dinitrophenol derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide for the preparation of standard calibration curves for the quantitative analysis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol. This dinitrophenol derivative is of interest in various research and development sectors. Accurate quantification is critical for its study and application. This document outlines detailed protocols for both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles of analytical chemistry and adhere to guidelines for analytical procedure validation, such as those from the International Council for Harmonisation (ICH).
Introduction
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, also known as 2-Hydroxyethyl picramic acid, is an organic compound with the molecular formula C₈H₉N₃O₆.[1] Accurate and precise quantification of this analyte is essential for various applications, including but not limited to, stability studies, impurity profiling, and pharmacokinetic analysis. The development of a reliable standard calibration curve is the cornerstone of any quantitative analytical method, establishing the relationship between the analytical instrument's response and the concentration of the analyte.[2][3]
This guide provides two distinct, validated methodologies for generating calibration curves: a straightforward and rapid UV-Vis spectrophotometric method and a more specific and sensitive HPLC method. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Analyte Information and Safety Precautions
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the analyte.
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is classified as a flammable solid, is harmful if swallowed, and is suspected of damaging fertility.[1] It is imperative to handle this compound with appropriate safety measures in a well-ventilated laboratory or fume hood.
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames.[2][4] Grounding equipment is recommended to prevent static discharge.
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol and related dinitrophenol compounds before use.[2][6][7]
Principles of Calibration Curve Construction
A calibration curve is a graphical representation of the relationship between the known concentrations of a series of standards and the corresponding instrumental response. For a method to be considered reliable, the calibration curve must exhibit linearity over a defined range. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for validating analytical procedures, including linearity, accuracy, and precision, which are all assessed through the proper generation and statistical analysis of a calibration curve.[8][9] A minimum of five to six concentration levels are recommended to establish a robust calibration curve.[2][7]
Experimental Protocols
This section details the step-by-step procedures for preparing standard solutions and generating calibration curves using either UV-Vis spectrophotometry or HPLC.
HPLC system with a UV detector, C18 column, autosampler, and data acquisition software.
Protocol 1: UV-Vis Spectrophotometric Method
This method is suitable for rapid quantification in simple matrices where interfering substances that absorb at the same wavelength are not present. Dinitrophenols are known to have strong UV absorbance.[10][11]
Stock Solution (1000 µg/mL):
Accurately weigh 10.0 mg of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol standard.
Quantitatively transfer the standard to a 10.0 mL Class A volumetric flask.
Add approximately 7 mL of methanol and sonicate or vortex until fully dissolved.
Bring the flask to volume with methanol and mix thoroughly. This is your Stock Solution A .
Intermediate Solution (100 µg/mL):
Pipette 1.0 mL of Stock Solution A into a 10.0 mL Class A volumetric flask.
Dilute to the mark with methanol and mix thoroughly. This is your Intermediate Solution B .
Working Standards (Serial Dilution):
Prepare a series of working standards by diluting Intermediate Solution B with methanol as described in Table 2.
Table 2: Preparation of UV-Vis Working Standards
Standard ID
Concentration (µg/mL)
Volume of Intermediate Solution B (mL)
Final Volume (mL)
STD-1
2.0
0.2
10.0
STD-2
5.0
0.5
10.0
STD-3
10.0
1.0
10.0
STD-4
15.0
1.5
10.0
STD-5
20.0
2.0
10.0
STD-6
25.0
2.5
10.0
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
Perform a wavelength scan of a mid-range standard (e.g., STD-3, 10 µg/mL) from 200-600 nm to determine the wavelength of maximum absorbance (λmax). For related dinitrophenols, this is often in the 300-400 nm range.[10][11]
Set the spectrophotometer to the determined λmax.
Use methanol as a blank to zero the instrument.
Measure the absorbance of each working standard (STD-1 to STD-6).
Record the absorbance values.
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
Protocol 2: HPLC-UV Method
This method provides higher specificity and is suitable for complex sample matrices. The protocol is based on common reverse-phase HPLC methods for dinitrophenol compounds.[8][9]
Prepare the stock and intermediate solutions as described in section 4.2.1. Prepare the working standards by diluting Intermediate Solution B with the mobile phase (or a solvent composition similar to the initial mobile phase conditions) as detailed in Table 3.
Table 3: Preparation of HPLC Working Standards
Standard ID
Concentration (µg/mL)
Volume of Intermediate Solution B (mL)
Final Volume (mL)
STD-1
0.5
0.05
10.0
STD-2
1.0
0.1
10.0
STD-3
5.0
0.5
10.0
STD-4
10.0
1.0
10.0
STD-5
25.0
2.5
10.0
STD-6
50.0
5.0
10.0
The following are recommended starting conditions and may require optimization.
Table 4: Suggested HPLC Parameters
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
70% A / 30% B, isocratic
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
To be determined by DAD/PDA scan (likely 300-400 nm)
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Perform a blank injection (mobile phase) to ensure no carryover or system contamination.
Inject each working standard in triplicate.
Record the peak area or peak height for the analyte in each chromatogram.
Calculate the mean peak area for each concentration level.
Plot a graph of the mean peak area (y-axis) versus concentration (x-axis).
Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²). An R² value > 0.998 is typically desired for HPLC methods.
Workflow Visualization
The general workflow for preparing the standard calibration curve is depicted below.
Caption: Workflow for Standard Calibration Curve Preparation.
Data Presentation and Interpretation
An example of a calibration curve data set is presented in Table 5. The resulting plot should be visually inspected for linearity, and the R² value should meet the acceptance criteria.
Table 5: Example Calibration Data (HPLC Method)
Concentration (µg/mL)
Mean Peak Area
0.5
15,234
1.0
30,156
5.0
151,890
10.0
305,678
25.0
758,912
50.0
1,510,456
Linear Regression
y = 30150x + 850
R²
0.9998
Causality and Trustworthiness
Choice of Solvent: Methanol and acetonitrile are chosen for their ability to dissolve dinitrophenols and their compatibility with reverse-phase HPLC and UV-Vis analysis.[9][12] Always ensure the analyte is fully soluble before making dilutions.
Use of Class A Volumetric Ware: To ensure the accuracy of the standard concentrations, the use of calibrated Class A volumetric flasks and micropipettes is mandatory.
Linearity and Range: The concentration range for the calibration curve should encompass the expected concentration of the analyte in the unknown samples.[7] It is crucial to operate within the linear range of the detector to ensure a direct proportional relationship between concentration and response.
Method Validation: While this note provides a protocol for generating a calibration curve, a full method validation according to ICH guidelines would also include assessments of specificity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8][9]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparation of standard calibration curves for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol. By following these guidelines for either UV-Vis spectrophotometry or HPLC analysis, researchers can achieve accurate and reliable quantification of this compound. Adherence to good laboratory practices and proper safety precautions is essential for successful and safe execution of these protocols.
References
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
PubChem. (n.d.). 2-Hydroxyethyl picramic acid. National Center for Biotechnology Information. [Link]
ECHA. (n.d.). 2-amino-4,6-dinitrophenol. European Chemicals Agency. [Link]
PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). N-[5-[Bis(2-hydroxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide. National Center for Biotechnology Information. [Link]
East Harbour Group. (2020). MATERIAL SAFETY DATA SHEET. [Link]
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. [Link]
KISHIDA CHEMICAL CO., LTD. (2025). 2,4,6,-Trinitrophenol,80802E-4,2025/04/03. [Link]
SIELC Technologies. (2018). Separation of 2-Amino-4,6-dinitrophenol on Newcrom R1 HPLC column. [Link]
ATSDR. (1995). Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry. [Link]
Al-Abadleh, H. A., et al. (2021). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Atmospheric Chemistry and Physics. [Link]
ResearchGate. (n.d.). UV-vis spectra of different concentrations of 2,4-dinitrophenol and work curve of 2,4-dinitrophenol. [Link]
Hosoya, R., et al. (2003). Automated High-Performance Liquid Chromatographic Analysis of D- and L-Amino Acids by Reversed-Phase Chromatography. Gunma University School of Health Sciences. [Link]
Journal of Chromatographic Science. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [Link]
Application Note: Synthesis and Utilization of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol in Advanced Dye Formulation
Executive Summary In the development of high-performance cosmetic and pharmaceutical colorants, the selection of highly specific dye precursors is critical for achieving target tinctorial strength and physiological stabi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of high-performance cosmetic and pharmaceutical colorants, the selection of highly specific dye precursors is critical for achieving target tinctorial strength and physiological stability. 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (CAS 99610-72-7)[1] is a specialized picramic acid derivative utilized extensively as a red-dyeing nitro dye[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of this compound via the N-alkylation of picramic acid, alongside mechanistic insights and formulation guidelines for drug and cosmetic development professionals.
Physicochemical Profiling
Understanding the physicochemical baseline of the precursor is essential for predicting its behavior during synthesis and final formulation. The introduction of the hydroxyethyl group significantly enhances the aqueous solubility of the core dinitrophenol structure while shifting its absorption spectrum to yield a pure red shade devoid of yellow or blue undertones[2].
The synthesis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol relies on a bimolecular nucleophilic substitution (S_N2) reaction. Picramic acid (2-amino-4,6-dinitrophenol) serves as the nucleophile, while 2-chloroethanol acts as the electrophilic alkylating agent[2].
Causality of Base Selection: Potassium carbonate (K₂CO₃) is selected as a mild base to scavenge the hydrochloric acid byproduct. A stronger base could risk degrading the nitro groups or causing unwanted side reactions, whereas K₂CO₃ efficiently drives the reaction forward by preventing the protonation of the amine nucleophile.
Causality of Solvent Choice: Using an excess of 2-chloroethanol serves a dual purpose: it acts as both the reactant and the solvent. This ensures pseudo-first-order kinetics, maximizes collision frequency, and suppresses polyalkylation.
Logical relationship mapping the SN2 nucleophilic substitution mechanism during N-alkylation.
Validated Synthesis Protocol
This protocol is designed as a self-validating system. Each critical phase includes an in-process validation check to ensure the integrity of the synthesis before proceeding to the next step.
Step-by-Step Methodology
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4.0 g (20 mmol) of picramic acid and 10.0 g (72 mmol) of anhydrous potassium carbonate[2].
Alkylation Initiation: Add 100 mL of 2-chloroethanol to the solid mixture[2]. Ensure robust stirring to suspend the K₂CO₃ uniformly.
Thermal Activation: Heat the reaction mixture to 120 °C and maintain this temperature for exactly 1 hour[2].
Validation Check 1: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The complete disappearance of the picramic acid spot confirms the reaction has reached completion.
Solvent Removal: Cool the apparatus slightly and distill off the excess 2-chloroethanol under reduced pressure[2].
Causality: Immediate removal of the highly reactive solvent prevents the formation of di-alkylated impurities during the aqueous workup phase.
Acidification & Solubilization: To the remaining crude residue, add 2N Hydrochloric Acid (HCl) dropwise while applying gentle heat until the residue is completely dissolved[2].
Causality & Validation Check 2: The K₂CO₃ will have deprotonated the acidic phenol group. Acidification (target pH ~2) protonates the phenolate ion back to the neutral phenol, which is an absolute requirement for successful crystallization. The complete dissolution of the residue validates that the salt forms have been neutralized.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, followed by immersion in an ice bath.
Validation Check 3: The spontaneous precipitation of distinctive orange-red platelets visually confirms the successful formation of the target compound[2].
Purification: Filter the crystals under vacuum, wash with cold distilled water, and recrystallize from absolute ethanol. This yields approximately 2.8 g of purified 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol[2].
Validation Check 4: Conduct a melting point analysis. A sharp melting point between 141 °C and 142 °C confirms high purity[2].
Experimental workflow for the synthesis and purification of the target dinitrophenol dye.
Formulation & Application Guidelines
In the context of material science and cosmetics, 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is utilized primarily as a direct dye for keratinous fibers.
Concentration Parameters: For standard hair treatment agents, the dye is incorporated at concentrations ranging from 0.01% to 2.0% by weight[4].
pH Optimization: The ready-to-use dye preparation should be buffered to a pH range of 6 to 12. A weakly alkaline environment (pH 9 to 12) is particularly preferred to swell the keratin fibers and facilitate optimal cuticular penetration of the dye molecules[5].
Synergistic Coupling: While it functions excellently as a standalone direct dye, it can be combined with developer components (such as p-toluenediamine) and other coupler substances to expand the achievable color spectrum[5].
Formulation Validation Check: To ensure batch-to-batch consistency, apply the final formulation to bleached natural human hair swatches for 20 minutes at room temperature. A successful formulation will yield an intense, dark red coloration upon rinsing and drying, verifying the tinctorial efficacy of the synthesized batch[2].
References
Google Patents. "EP0151400A2 - Hair dyeing compositions with picramic acid derivatives, new picramic acid derivatives and process for preparing same".
Google Patents. "DE3825163A1 - USE OF 2,6-DINITRO-PHENOL DERIVATIVES IN HAIR TREATMENT AGENTS".
Google Patents. "EP1517669A1 - Novel coupling components".
Cell viability assays using 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
An Application Guide to Cellular Viability and Bioenergetic Profiling Using 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol Abstract This document provides a comprehensive technical guide for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Cellular Viability and Bioenergetic Profiling Using 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (hereafter referred to as HEA-DNP) for the assessment of cell viability and mitochondrial function. HEA-DNP is a derivative of the classical mitochondrial uncoupling agent 2,4-dinitrophenol (DNP).[1] Its core mechanism involves acting as a protonophore, which disrupts the mitochondrial proton gradient essential for ATP synthesis.[2][3][4] This profound impact on cellular bioenergetics can be harnessed to evaluate the cytotoxic or metabolic effects of test compounds. We present a dual-readout approach that combines a tetrazolium-based assay (for metabolic redox activity) with an ATP-based luminescence assay (for cellular energy status). This strategy provides a robust, multi-parametric view of cell health, mitigating potential artifacts associated with using metabolic assays in the presence of mitochondrial uncouplers.[5] Detailed protocols, data interpretation guidelines, and troubleshooting advice are provided to enable rigorous and reliable experimental outcomes.
Scientific Background and Principle of the Assay
Mechanism of Action: Mitochondrial Uncoupling
The dinitrophenol family of compounds are lipophilic weak acids that function as protonophores.[3] The primary mechanism of action for HEA-DNP, by virtue of its dinitrophenol core, is the uncoupling of oxidative phosphorylation. In healthy, respiring cells, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a significant electrochemical gradient known as the proton-motive force.[2] This force drives protons back into the matrix through ATP synthase, powering the synthesis of ATP.
HEA-DNP disrupts this tightly coupled process. It picks up a proton in the acidic intermembrane space, diffuses across the inner mitochondrial membrane due to its lipophilicity, and releases the proton into the alkaline matrix, effectively creating a "short-circuit" in the proton gradient.[2][4] This uncoupling has two major consequences:
Decreased ATP Synthesis: By providing an alternative route for proton re-entry that bypasses ATP synthase, HEA-DNP severely inhibits the cell's primary mechanism of ATP production.[6][7]
Increased Oxygen Consumption: To compensate for the collapsing proton gradient and falling ATP levels, the ETC works at an accelerated rate, leading to a significant increase in oxygen consumption and the oxidation of metabolic substrates like NADH.[2][6] The energy from the proton gradient is dissipated as heat instead of being converted to chemical energy in ATP.[1]
This dual effect—a crash in energy currency (ATP) and a surge in metabolic flux—forms the basis of the proposed viability assay.
Caption: Mechanism of HEA-DNP as a mitochondrial uncoupler.
The Dual-Readout Assay Rationale
Relying on a single metabolic indicator in the presence of an uncoupler can be misleading. For instance, the increased NADH oxidation caused by uncoupling can paradoxically increase the signal in tetrazolium-based assays (like MTT, MTS, WST-8), suggesting enhanced viability when the cell is actually under severe stress and depleted of ATP.[5]
To overcome this, we propose a more robust dual-assay workflow:
Metabolic Redox Assay (WST-8/MTS): This colorimetric assay measures the activity of mitochondrial dehydrogenases that reduce a tetrazolium salt to a colored formazan product.[8][9] It provides a dynamic measure of the cell's metabolic rate. In the context of HEA-DNP treatment, a sharp increase followed by a collapse in this signal can indicate the metabolic "shock" and subsequent death of the cells.
ATP Luminescence Assay: This "gold standard" assay quantifies the total intracellular ATP concentration using a luciferase/luciferin reaction.[10][11] Since ATP levels plummet when oxidative phosphorylation is uncoupled, this provides a direct and unambiguous measure of cellular viability and energy status.[5][7]
By comparing the results, a researcher can distinguish between a state of metabolic hyperactivity (high WST-8, low ATP) and true cell death (low WST-8, low ATP).
For the ATP luminescence assay to maximize signal and prevent crosstalk.
Multichannel Pipettes & Sterile Tips
Eppendorf / Rainin
Microplate Spectrophotometer (Absorbance Reader)
Molecular Devices / BioTek
Capable of reading absorbance at ~450 nm (for WST-8) or ~490 nm (for MTS).[10][13]
Microplate Luminometer
Molecular Devices / BMG Labtech
For reading the ATP assay luminescence signal.
Experimental Workflow and Protocols
This workflow outlines the process for testing the cytotoxic effect of a compound (e.g., a new drug candidate) on a chosen cell line, using HEA-DNP as a positive control for mitochondrial dysfunction.
Caption: Dual-readout experimental workflow.
Protocol 1: Cell Seeding and Compound Treatment
Cell Preparation: Harvest cells that are in a healthy, logarithmic growth phase. Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell concentration and viability.
Seeding: Dilute the cell suspension in complete culture medium to the optimal seeding density (typically 5,000-10,000 cells/well for most cancer cell lines, but this must be optimized). Dispense 100 µL of the cell suspension into each well of both a clear 96-well plate (for WST-8) and a white, opaque-walled 96-well plate (for ATP assay).
Adhesion: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.
Compound Preparation: Prepare serial dilutions of your test compounds in culture medium. As a positive control for mitochondrial uncoupling and cytotoxicity, prepare serial dilutions of HEA-DNP (e.g., from 1 µM to 500 µM). Also prepare a vehicle control (medium containing the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%).
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentrations of test compounds, HEA-DNP controls, or vehicle control.
Incubation: Return the plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 2: Metabolic Redox Assay (WST-8 / MTS)
This protocol should be performed on the clear 96-well plate.
Reagent Addition: Following the manufacturer's instructions, add 10-20 µL of the WST-8 or MTS reagent directly to each well.[10][13]
Incubation: Incubate the plate at 37°C for 1-4 hours. The optimal time will depend on the cell type and density and should be determined during assay optimization. The color change should be clearly visible in the vehicle control wells but not oversaturated.
Measurement: Gently mix the plate on an orbital shaker for 1 minute. Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for WST-8).[8]
Protocol 3: ATP Luminescence Assay
This protocol should be performed on the opaque-walled 96-well plate.
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures thermal stability for the enzymatic reaction.[12]
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's protocol (e.g., reconstituting the lyophilized luciferase/luciferin substrate with the provided buffer).
Reagent Addition: Add a volume of the ATP reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
Measurement: Measure the luminescence of each well using a microplate luminometer. The integration time should be set between 0.5 to 1 second per well.
Data Analysis and Interpretation
Background Subtraction: For both assays, subtract the average value of the "medium only" (no cells) blank wells from all other wells.
Normalization: Calculate the percentage of viability for each treatment well by normalizing its signal to the average signal of the vehicle control wells.
Dose-Response Curves: Plot the % Viability against the log concentration of your test compound (and the HEA-DNP control). Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value (the concentration that inhibits 50% of the signal).
Interpreting Dual-Readout Data
The table below illustrates hypothetical outcomes for a compound tested at a single concentration, compared to the vehicle and the HEA-DNP positive control.
Treatment
WST-8 Result (% of Control)
ATP Result (% of Control)
Interpretation
Vehicle (DMSO)
100%
100%
Baseline cell health and metabolic activity.
HEA-DNP (e.g., 100 µM)
130% (transiently)
< 20%
Classic Uncoupling: Cells are hyper-metabolic (burning fuel rapidly) but have no energy (ATP).
Test Compound A (10 µM)
50%
50%
Standard Cytotoxicity: The compound reduces metabolic activity and ATP levels proportionally.
Test Compound B (10 µM)
150%
30%
Uncoupler-like Activity: This compound may also be a mitochondrial uncoupler, similar to HEA-DNP.
Test Compound C (10 µM)
10%
95%
ETC Complex I/II Inhibitor: The compound blocks the ETC, preventing WST-8 reduction, but ATP may persist temporarily via glycolysis. Further investigation is needed.
Assay Validation and Troubleshooting
Issue
Possible Cause
Recommended Solution
High background in "medium only" wells
Contamination of medium or reagents; Phenol red in medium interfering with absorbance.
Use fresh, sterile reagents. For absorbance assays, consider using phenol red-free medium for the final incubation and reading steps.
WST-8 signal >100% but ATP signal <50%
Compound is a mitochondrial uncoupler (like HEA-DNP).
This is an expected result for an uncoupler and validates the dual-assay approach. Report both values to accurately describe the compound's bioenergetic effect.[5]
Optimize cell seeding density. Perform a time-course experiment (1, 2, 4, 6 hours) for WST-8/ATP signal development. Check the expiration date and storage of assay kits.
High well-to-well variability
Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.
Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with PBS to maintain humidity. Use a calibrated multichannel pipette.
Safety and Handling Precautions
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol belongs to the dinitrophenol class of chemicals, which are known to be highly toxic.[1][14] Users must exercise extreme caution.
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. DNP compounds can cause a dangerous increase in metabolic rate and hyperthermia.[14]
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses when handling the solid compound or its solutions.
Handling: Handle the compound in a chemical fume hood to avoid inhalation of dust or aerosols.
Disposal: Dispose of all waste (solid compound, solutions, contaminated tips, and plates) in accordance with local, state, and federal hazardous waste regulations.
Dr.Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation.... [Link]
PubMed. (2005). The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. [Link]
MDPI. (2019). 2,4 Dinitrophenol as Medicine. [Link]
Pandya, J. D., et al. (2009). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience Research. [Link]
ResearchGate. (n.d.). 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation.... [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
Wolinowska, R., et al. (2021). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. International Journal of Molecular Sciences. [Link]
Papadia, S., et al. (2018). Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers. Molecules. [Link]
MDPI. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. [Link]
Kupcsik, L. (2017). Estimation of Cell Number Based on Metabolic Activity: The MTT Reduction Assay. Current Protocols in Protein Science. [Link]
Chung, M., et al. (2024). Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. Metabolites. [Link]
Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology. [Link]
Technical Support Center: Overcoming Solubility Challenges with 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
Welcome to the technical support center for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcomin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the solubility issues commonly encountered with this compound in aqueous solvents. Our goal is to equip you with the necessary knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol poorly soluble in aqueous solutions?
A1: The solubility of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol in aqueous media is limited by its molecular structure. While the molecule possesses polar functional groups capable of hydrogen bonding (hydroxyl, amino, and nitro groups), the non-polar aromatic ring significantly contributes to its overall hydrophobic character, leading to poor aqueous solubility. A material safety data sheet for the related compound 2-amino-4,6-dinitrophenol indicates a water solubility of approximately 2.00 g/L at 20°C[1]. The presence of multiple nitro groups can further decrease water solubility[2].
Q2: What are the initial signs of solubility problems in my experiment?
A2: Solubility issues can manifest in several ways. The most obvious sign is the presence of visible precipitate or a cloudy appearance in your stock solution or final experimental mixture[2]. Other indicators include inconsistent and non-reproducible data between experimental replicates and lower than expected biological activity or signal, which can occur if the actual concentration of the dissolved compound is less than intended[2].
Q3: How does pH influence the solubility of this dinitrophenol derivative?
A3: The solubility of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is highly pH-dependent. The phenolic hydroxyl group is weakly acidic. By increasing the pH of the solution above the compound's pKa, the hydroxyl group will deprotonate to form a more soluble phenolate anion[2][3]. This principle is a common strategy for enhancing the solubility of weakly acidic compounds[][5][6][7]. Therefore, adjusting the pH to a more alkaline range can significantly improve its solubility in aqueous buffers[2][3].
Troubleshooting and Optimization Guide
This section provides a structured approach to addressing solubility challenges with 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, progressing from simple adjustments to more advanced formulation strategies.
Issue 1: My compound is not dissolving in my aqueous buffer.
This is the most common issue. The troubleshooting workflow below outlines a systematic approach to resolving this problem.
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Protocols
As dinitrophenol compounds are weakly acidic, increasing the pH of the aqueous solvent will deprotonate the phenolic hydroxyl group, forming a more water-soluble phenolate salt[2][3].
Protocol:
Prepare your aqueous buffer.
While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to increase the pH.
Monitor the pH using a calibrated pH meter.
Gradually add the 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol powder to the buffer as the pH is adjusted.
Crucial Consideration: Ensure the final pH is compatible with your experimental system (e.g., does not denature proteins or affect cell viability).
The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds[][8]. The co-solvent reduces the polarity of the aqueous system, making it a more favorable environment for the non-polar regions of the solute[].
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are common choices[2][].
Protocol:
Prepare a high-concentration stock solution of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol in a minimal amount of a suitable co-solvent (e.g., DMSO).
Vortex or gently warm the mixture to ensure complete dissolution.
Add the stock solution dropwise to your aqueous buffer while stirring to achieve the desired final concentration.
Critical Control: The final concentration of the co-solvent in your experimental system should be kept to a minimum (typically <1-5%) to avoid solvent-induced artifacts[2]. Always include a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.
Co-solvent
Typical Starting Concentration Range in Stock
Key Considerations
DMSO
10-100 mM
Excellent solubilizing power for many organic compounds. Can have biological effects at higher concentrations.
Ethanol
10-100 mM
Less toxic than DMSO for many cell-based assays. May not be as effective for highly insoluble compounds.
Methanol
10-100 mM
Similar properties to ethanol. Can be more volatile.
For many organic compounds, solubility increases with temperature[2].
Protocol:
While stirring your solution (either in buffer alone or with a co-solvent), gently warm it using a water bath.
Do not exceed a temperature that could lead to the degradation of the compound or other components in your experiment. A material safety data sheet for 2-amino-4,6-dinitrophenol indicates thermal decomposition at temperatures above 210°C, but instability could occur at lower temperatures with prolonged heating[1].
Once the compound has dissolved, allow the solution to cool slowly to room temperature.
Caution: Be aware that the compound may precipitate out of solution as it cools if it forms a supersaturated solution. This method is often best used in conjunction with pH adjustment or co-solvents.
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation techniques can be employed.
Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC)[9]. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility[9][10][11].
Types of Surfactants:
Non-ionic: Tweens (e.g., Tween 20, Tween 80) and Tritons (e.g., Triton X-100) are commonly used and are generally less harsh on biological systems.
Ionic: Sodium dodecyl sulfate (SDS) is an example of an anionic surfactant. These are more likely to denature proteins.
Zwitterionic: CHAPS is an example.
Experimental Workflow:
Caption: Surfactant screening workflow.
Cyclodextrin-Based Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[12][13]. They can encapsulate poorly soluble "guest" molecules, like 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, forming water-soluble inclusion complexes[12][13][14][15]. This can enhance solubility, stability, and bioavailability[12][13][14].
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are frequently used in pharmaceutical formulations[12].
Protocol for Complexation:
Prepare an aqueous solution of the chosen cyclodextrin.
Slowly add the 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol powder to the cyclodextrin solution while stirring vigorously.
Continue stirring at room temperature for several hours or overnight to allow for complex formation.
The resulting solution can then be filtered to remove any un-complexed material.
Cyclodextrin Derivative
Key Advantages
β-cyclodextrin (β-CD)
Readily available and cost-effective.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Higher aqueous solubility and lower toxicity compared to β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
High aqueous solubility and a good safety profile.
Quantitative Analysis and Validation
It is essential to quantify the concentration of your dissolved compound to ensure accuracy in your experiments.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of dinitrophenol derivatives[16][17]. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid) and UV detection would be an appropriate starting point. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for highly sensitive and specific quantification[18][19].
Final Recommendations
When encountering solubility issues with 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, a systematic approach is key.
Start with the simplest methods: pH adjustment and the use of co-solvents are often sufficient.
Always include controls: Vehicle controls are essential to rule out any effects of the solubilizing agents themselves.
Consider your experimental system: The chosen solubilization method must be compatible with your biological or chemical assay.
Quantify your final solution: Do not assume that all of the added compound has dissolved.
By following these guidelines, you can effectively overcome the solubility challenges associated with 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol and achieve reliable and reproducible experimental results.
References
Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available from: [Link]
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. Available from: [Link]
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Preprints.org.
In-Depth Study of Cyclodextrin Complexation with Carotenoids toward the Formation of Enhanced Delivery Systems. (2021). ACS Publications. Available from: [Link]
Cyclodextrin complexes: Perspective from drug delivery and formulation. (n.d.). ResearchGate.
Li, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Molecules. Available from: [Link]
Di Lorenzo, C., et al. (2022). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. Molecules. Available from: [Link]
Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering, 117(1), 51-64. Available from: [Link]
Technical Support Center: Overcoming Nitrophenol Solubility in Assays. (n.d.). Benchchem.
Surfactant. (n.d.). Alfa Chemistry.
pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). Blog.
Gicquel, T., et al. (2013). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 37(7), 427–433. Available from: [Link]
MATERIAL SAFETY DATA SHEET. (2020). East Harbour Group.
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available from: [Link]
8.11 pH and Solubility. (n.d.). AP Chemistry.
Gicquel, T., et al. (2013). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 37(7), 427-433. Available from: [Link]
2-Hydroxyethyl picramic acid. (n.d.). PubChem.
Polanuer, B., Ivanov, S., & Sholin, A. (1994). Rapid assay of dinitrophenyl derivative of taurine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 656(1), 81–85. Available from: [Link]
Allen, L. V., Jr. (2011). pH and Solubility, Stability, and Absorption, Part I. International Journal of Pharmaceutical Compounding, 15(6), 510–514.
Polanuer, B., Ivanov, S., & Sholin, A. (1994). Rapid assay of dinitrophenyl derivative of taurine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 656(1), 81-85. Available from: [Link]
2-Hydroxyethyl picramic acid. (n.d.). PubChem.
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... (n.d.). PMC.
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of PharmTech Research.
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
Methods to boost solubility. (2011). IJSDR.
Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. (n.d.). ResearchGate.
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
2-AMINO-4,6-DINITROPHENOL, WETTED WITH NOT LESS THAN 20% WATER. (n.d.). CAMEO Chemicals.
2,4-Dinitrophenol. (n.d.). Wikipedia.
2,6-Dinitrophenol. (n.d.). PubChem.
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews.
Co-solvent: Significance and symbolism. (2025). Synonyms.com.
Improving HPLC peak resolution for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
Troubleshooting HPLC Peak Resolution for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with analytical chemists facing severe...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting HPLC Peak Resolution for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with analytical chemists facing severe peak tailing, retention shifts, and poor resolution when analyzing complex nitroaromatic amines.
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (also known as 2-Hydroxyethyl picramic acid, CAS 99610-72-7[1]) is a highly polar, non-reactive direct dye extensively used in cosmetic and hair dye formulations[2]. Its unique molecular architecture—a highly acidic dinitrophenol ring coupled with a secondary amine—creates a "perfect storm" for secondary chromatographic interactions.
This guide provides field-proven, mechanistically grounded strategies to achieve pristine peak symmetry and reliable quantification.
Quantitative Chromatographic Parameters
To establish a baseline for method development, refer to the critical physicochemical and chromatographic parameters summarized below:
Q1: Why does 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol exhibit severe peak tailing and broad peak shapes on standard C18 columns?A1: The causality lies in the molecule's dual functional nature. The two strongly electron-withdrawing nitro groups at the 4 and 6 positions drastically lower the pKa of the phenolic hydroxyl group to approximately 4.3. If your mobile phase is unbuffered or sits near pH 4–5, the molecule exists in a state of partial ionization, leading to split peaks and severe tailing. Furthermore, the secondary amine (2-hydroxyethylamino group) undergoes strong ion-exchange interactions with residual acidic silanols on the silica backbone of standard C18 columns.
Q2: What is the optimal mobile phase composition to ensure sharp peak shape and baseline resolution?A2: To suppress the ionization of the phenolic hydroxyl group, the mobile phase pH must be maintained at least two units below its pKa. An acidic mobile phase (pH 2.0–2.5) using phosphoric acid is highly effective for UV-Vis applications[7]. If you are adapting the method for LC-MS/MS compatibility, replace phosphoric acid with 0.1% formic acid to maintain volatility and ionization efficiency[2][7]. Gradient elution with acetonitrile and water ensures proper retention and peak focusing.
Q3: Which stationary phase chemistries are best suited to mitigate these secondary interactions?A3: Avoid older, high-silanol C18 columns. Instead, utilize columns specifically designed to shield the silica backbone. [8] or specialized low-silanol reverse-phase columns (e.g., Newcrom R1[7] or core-shell C18 columns[6]) provide superior peak shapes. The polar-embedded groups in amide columns create a hydration layer that prevents the secondary amine of the analyte from interacting with residual silanols.
Q4: How can I prevent metal chelation artifacts in my HPLC system?A4: Ortho-aminophenols and dinitrophenols are notorious for chelating trace metals (like iron) in stainless steel HPLC flow paths, leading to peak broadening or a complete loss of detector response. If you suspect metal chelation, passivate your LC system with nitric acid, switch to PEEK tubing, or add a trace amount of a chelating agent (like EDTA) to your sample diluent.
Diagnostic Workflow Visualization
Troubleshooting workflow for resolving peak tailing of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, this protocol incorporates a System Suitability Testing (SST) feedback loop. The method will inherently fail and halt analysis if the chromatographic conditions drift, preventing the generation of false data.
Weighing: Accurately weigh 1.0 g of the cosmetic formulation into a 50 mL centrifuge tube.
Extraction: Add 20 mL of extraction buffer (0.1 M Phosphate buffer, pH 6.0, containing 1% sodium ascorbate to prevent oxidative degradation) and 10 mL of HPLC-grade Acetonitrile[8].
Agitation: Sonicate the mixture for 15 minutes at room temperature to ensure complete partitioning of the dye from the emulsion matrix.
Filtration: Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE membrane filter directly into an amber HPLC vial (amber glass prevents photodegradation).
Phase 2: HPLC-UV/DAD Analysis
Column Installation: Install a low-silanol C18 or Amide-bonded C16 column (e.g., 150 x 3.0 mm, 2.6 µm)[6][8]. Set the column oven to 35°C[6].
Mobile Phase Setup:
Mobile Phase A: 0.1% Phosphoric acid in Milli-Q water (pH ~2.1).
Mobile Phase B: 100% Acetonitrile.
Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 0.4 mL/min[6].
Detection: Set the Photodiode Array Detector (DAD) to monitor at 220 nm and 275 nm[5].
Phase 3: System Suitability Testing (The Self-Validation Loop)
Before injecting unknown samples, inject a 10 µg/mL reference standard of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol five times. The system is only validated for sample analysis if it meets the following criteria:
Tailing Factor (Tf): Must be ≤ 1.3. (Causality check: A Tf > 1.3 immediately indicates mobile phase pH drift or column silanol exposure).
Theoretical Plates (N): Must be > 5000.
Injection Precision: %RSD of peak area must be ≤ 2.0%.
Title: Opinion of the Scientific Committee on Consumer Products on 2-hydroxyethyl picramic acid (B72)
Source: European Commission (SCCP)
URL: [Link]
Title: Survey and occurrence of PPD, PTD and other allergenic hair dye substances in hair dyes
Source: Danish Ministry of the Environment
URL: [Link]
Title: A method for the measurement of intermediates of oxidative hair dyes in cosmetic products
Source: National Environmental Research Institute, Denmark (DMU/DCE)
URL: [Link]
Technical Support Center: Mass Spectrometry Analysis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
Welcome to the technical support guide for the mass spectrometric analysis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol. This resource is designed for researchers, scientists, and drug development professionals to trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the mass spectrometric analysis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring high-quality, reproducible data.
High background noise can obscure analyte signals, compromise the limits of detection (LOD) and quantitation (LOQ), and ultimately lead to inaccurate results. This guide provides a systematic approach to identifying and mitigating the sources of this noise, grounded in established scientific principles and field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Noise
This section addresses fundamental questions about background noise in the context of analyzing nitroaromatic compounds like 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol.
Q1: What constitutes "background noise" in LC-MS, and why is it problematic?
A1: Background noise refers to the collection of unwanted ions that are detected by the mass spectrometer, creating a high baseline in the resulting spectrum.[1] This noise can be categorized into three main types:
Chemical Noise: Ions originating from solvents, reagents, the sample matrix, and contaminants leached from the LC-MS system itself.[2] This is often the most significant contributor.[2]
System-Related Noise: Signals generated by the instrument's components, such as column bleed or unstable solvent delivery.[2]
Electronic Noise: Inherent random signals from the detector and electronic components of the mass spectrometer.[2]
This noise is problematic because it decreases the signal-to-noise ratio (S/N), which can mask the true signal of your analyte, 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, especially at low concentrations.[1][3]
Q2: What are the most common sources of chemical noise?
A2: Chemical noise is pervasive and can be introduced at any stage of the analytical process. Common culprits include:
Mobile Phase: Impurities in solvents (even high-purity grades), mobile phase additives (e.g., formic acid, ammonium acetate), and microbial growth in aqueous solutions.[1][4][5][6]
Labware and System Components: Plasticizers like phthalates and n-butyl benzenesulfonamide can leach from plastic containers, tubing, and well plates.[5][7]
Sample Matrix: Complex biological matrices, such as plasma, contain high levels of interfering substances like phospholipids that can cause significant background and ion suppression.[7]
Environmental Contaminants: Compounds present in the laboratory air can contaminate the system.[4] Common examples include siloxanes (from cosmetics and deodorants) and keratins (from skin, hair, and dust).[5]
Carryover: Residual analyte or matrix components from a previous injection.[1]
Q3: Are there specific ionization challenges for nitroaromatic compounds like 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol?
A3: Yes. Due to the presence of multiple nitro groups, these compounds are highly electrophilic. This property makes them particularly suitable for negative mode ionization, often via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[8][9] In negative ESI, the analyte typically forms a [M-H]⁻ ion (in this case, at m/z 242.04).[10] While this provides high sensitivity, the negative mode can also be susceptible to background ions from mobile phase additives like formate and acetate.[6] The choice of ionization technique is critical; for some nitroaromatics, APCI can offer advantages in forming the desired ions.[8][11]
Section 2: Systematic Troubleshooting Guide
A high background signal requires a logical, step-by-step investigation to isolate and remedy the source. The following workflow is designed to systematically identify the root cause of the noise.
Caption: A systematic workflow for troubleshooting high background noise.
Section 3: Detailed Protocols & Best Practices
Protocol 1: Systematic "Blank" Injection Protocol to Isolate Noise Source
This protocol uses a process of elimination to determine whether the noise originates from the mass spectrometer itself or the liquid chromatography system.
Objective: To pinpoint the source of contamination (MS vs. LC/Solvents).
Methodology:
Benchmark: Begin by acquiring data from a typical injection of your mobile phase blank (no sample) through the entire LC-MS system (with the column installed). This is your baseline noise profile.
Remove the Column: Replace the analytical column with a zero-dead-volume union or a restriction capillary.
Causality: This step eliminates the column as a source of contamination (e.g., column bleed) and matrix buildup.[12]
Acquire "No Column" Blank: Run the same gradient with only the mobile phase.
Analysis: If the background noise significantly decreases, the column is a likely source of contamination. Consider flushing the column or replacing it.[4] If the noise persists, the issue lies with the LC system or the mobile phase itself.
Isolate the Mass Spectrometer: Disconnect the LC flow from the MS ion source. Infuse a high-purity solvent (e.g., 50:50 LC-MS grade acetonitrile:water) directly into the mass spectrometer using a syringe pump.
Causality: This test isolates the MS from the entire LC front-end.
Analysis: If the high background noise is still present, the contamination is within the mass spectrometer (e.g., a dirty ion source) or the infusion solvent/syringe.[5][12] If the noise disappears, the source is definitively located within the LC system or the mobile phase bottles/lines.[5]
Protocol 2: Mobile Phase Preparation Best Practices
The quality of your mobile phase is paramount for achieving a low-noise baseline.
Objective: To minimize contaminants introduced via solvents and additives.
Methodology:
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium acetate).[1]
Causality: Lower-grade solvents can contain a host of non-volatile impurities that contribute directly to chemical noise.
Prepare Fresh Aqueous Phases: Prepare aqueous mobile phases daily and filter them.
Causality: Aqueous solutions are susceptible to microbial growth, which can cause pressure fluctuations, blockages, and introduce significant noise into the system.[4]
Minimize Additive Concentration: Use the lowest concentration of additives required for good chromatography and ionization.[1][4] For example, start with 0.1% formic acid rather than 1%.
Causality: Additives are a direct source of chemical ions. While necessary, excessive concentrations increase the background signal.
Use Clean Glassware: Dedicate and meticulously clean glassware for mobile phase preparation. Avoid using detergents, as they often contain polymers like PEG that are difficult to remove and ionize strongly.[5] Rinse thoroughly with high-purity water and the mobile phase solvent.
Protocol 3: General Ion Source Cleaning Procedure
A contaminated ion source is a frequent cause of persistent background noise.
Objective: To remove accumulated contaminants from the atmospheric pressure ionization (API) source.
Methodology:
Disclaimer: Always follow the specific maintenance procedures outlined in your instrument's user manual. The following is a general guide.
Safety First: Power down the instrument and ensure the source has cooled completely. Wear powder-free nitrile gloves to prevent re-contamination.[5][7]
Disassemble the Source: Carefully remove the outer source components, such as the capillary/needle, cone, and source housing, according to the manufacturer's instructions.
Causality: The API source is directly exposed to every sample and is the most common location for contamination buildup.[4]
Sonication: Place the metal components in a beaker with an appropriate cleaning solvent sequence. A common sequence is:
a. 15-30 minutes in high-purity water.
b. 15-30 minutes in LC-MS grade methanol or isopropanol.
c. A final rinse with a volatile solvent to aid in drying.
Causality: Sonication helps dislodge non-volatile residues and contaminants that have been "baked" onto the source elements.[12]
Drying and Reassembly: Ensure all components are completely dry before reassembling. Reinstall the source, pump down the system, and allow it to stabilize before re-evaluating performance.
Section 4: Advanced Noise Reduction Strategies
When baseline noise persists despite rigorous troubleshooting, advanced analytical techniques can be employed.
Tandem Mass Spectrometry (MS/MS):
Tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, is a powerful tool for reducing chemical noise.[13][14]
Mechanism: In an MRM experiment, you first select the precursor ion of your analyte (e.g., the [M-H]⁻ ion of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol at m/z 242.0). This ion is then fragmented, and only a specific, characteristic fragment ion is monitored by the second mass analyzer.
Benefit: This process is highly specific. Most background ions will not have the same precursor/product ion transition as your analyte, so they are effectively filtered out, dramatically improving the signal-to-noise ratio.[13][14]
High-Resolution Mass Spectrometry (HRMS):
Using an HRMS instrument (like an Orbitrap or TOF) allows for the differentiation of your analyte from background ions based on their exact mass.
Mechanism: HRMS instruments can measure mass with very high precision (typically <5 ppm). While a background ion may have the same nominal mass as your analyte, its exact mass will likely be different.
Benefit: By extracting a very narrow mass window (e.g., ±5 ppm) around the theoretical exact mass of your analyte, you can computationally remove a significant portion of the background ions, leading to a cleaner chromatogram.[6]
Section 5: Common Contaminants Reference Table
This table lists common background ions and their potential sources to aid in rapid identification.
Compound Class
Common m/z Values (and Pattern)
Likely Sources
Polyethylene Glycol (PEG)
Repeating series of peaks separated by 44.026 Da ([C₂H₄O] unit)
Plasticizers, detergents, lubricants, drug formulation agents.[7][15]
Various, often doubly or triply charged ions in proteomics
Human skin, hair, dust; improper sample handling.[5]
References
Reduction of chemical background noise in LC-MS/MS for trace analysis. (n.d.). Cordis EU. Retrieved from [Link]
How do I identify contamination in my LC-MS system and what should I do? (n.d.). Providion. Retrieved from [Link]
Pasilis, S. P., et al. (2020). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. (n.d.). Waters Corporation. Retrieved from [Link]
Frison, G., et al. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology. Retrieved from [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]
Pasilis, S. P., et al. (2020). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry, 31(12), 2536–2545. Retrieved from [Link]
Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. (2023). ResearchGate. Retrieved from [Link]
Guo, X., & Bruins, A. P. (2011). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. Journal of Mass Spectrometry. Retrieved from [Link]
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved from [Link]
Meng, C. K., & Fenn, J. B. (2004). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry (HPLC-API-MS) in Forensic Applications. Journal of Forensic Sciences. Retrieved from [Link]
Losing Sensitivity of LC/MS signal due to High Background? (2022). ResearchGate. Retrieved from [Link]
LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Background noise in UPLC-MS/MS experience? (2022). Nitrosamines Exchange. Retrieved from [Link]
Reid, G. E., et al. (2009). Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Hogenboom, A. C., et al. (2000). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. The Analyst. Retrieved from [Link]
Background level/Noise level is too high (LCMS). (2020). Shimadzu. Retrieved from [Link]
Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A. Retrieved from [Link]
Frison, G., et al. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. ResearchGate. Retrieved from [Link]
Patton, A. L., et al. (2019). Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Annals of Clinical and Medical Case Reports. Retrieved from [Link]
Frison, G., et al. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of Analytical Toxicology. Retrieved from [Link]
2-((2-hydroxyethyl)amino)-4,6-dinitrophenol. (n.d.). PubChemLite. Retrieved from [Link]
2-Hydroxyethyl picramic acid. (n.d.). PubChem. Retrieved from [Link]
Technical Support Center: A Researcher's Guide to High-Purity 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol Synthesis
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges enc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol. Our goal is to empower you with the scientific reasoning behind experimental choices to refine synthesis conditions and achieve higher purity.
The synthesis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This process involves the attack of a nucleophile, in this case, 2-aminoethanol, on an aromatic ring that is activated by strong electron-withdrawing groups (the two nitro groups).[3][4][5] The success of this synthesis, and particularly the final purity of the product, is highly dependent on the careful control of several key parameters.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue that can often be traced back to suboptimal reaction conditions. Let's break down the potential causes:
Incomplete Reaction: The reaction may not have proceeded to completion.
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] A persistent spot corresponding to your starting material (e.g., 2,4-dinitrochlorobenzene) indicates an incomplete reaction. To drive the reaction forward, consider gradually increasing the reaction temperature or extending the reaction time. Many SNAr reactions require heating to proceed at a reasonable rate.[3]
Insufficient Nucleophilicity: While 2-aminoethanol is a competent nucleophile, its reactivity can be enhanced.
Solution: The addition of a mild, non-nucleophilic base can deprotonate the hydroxyl or amino group of the ethanolamine, increasing its nucleophilicity. However, be cautious, as strong bases can lead to unwanted side reactions with the dinitrophenol product.[7] A slight excess of the 2-aminoethanol itself can often serve as a sufficient base to neutralize the acid byproduct (e.g., HCl if starting from 2,4-dinitrochlorobenzene).
Poor Solubility: If reactants are not adequately dissolved, the reaction kinetics will be severely hindered.
Solution: Ensure you are using an appropriate solvent. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often excellent choices for SNAr reactions as they can dissolve both the polar nucleophile and the aromatic substrate without interfering with the reaction.[3]
Question 2: My final product is contaminated with impurities. How can I identify and eliminate them?
Achieving high purity requires understanding and preventing the formation of byproducts.
Unreacted Starting Material: This is the most common impurity.
Solution: As mentioned, ensure the reaction goes to completion by monitoring with TLC.[6] For purification, recrystallization is a highly effective technique. A mixed solvent system, such as ethanol and water, can be very effective for precipitating the desired product while leaving more soluble impurities behind.[8]
Formation of Side Products:
Di-substitution: While less common with this specific substrate, it's possible for the product to react further. This is more of a concern with substrates having multiple leaving groups.
Prevention: Use a controlled stoichiometry, typically a slight excess (1.1 to 1.5 equivalents) of the nucleophile (2-aminoethanol) relative to the dinitrophenyl substrate. This ensures the primary reaction is favored.
Hydrolysis of the Leaving Group: If starting with a halogenated dinitrobenzene (e.g., 2,4-dinitrochlorobenzene) and there is water in your reaction medium, the leaving group can be displaced by a hydroxide ion, forming 2,4-dinitrophenol.
Prevention: Use anhydrous solvents and reagents where possible. The formation of 2,4-dinitrophenol can also be pH-dependent.[9]
Degradation of the Product: Dinitrophenol compounds can be sensitive to harsh conditions.
Prevention: Avoid excessively high temperatures or the use of strong, aggressive bases, which can cause decomposition or unwanted side reactions.[7]
Question 3: I'm struggling with the final purification. My product either won't crystallize or remains an oil. What should I do?
Product isolation can be challenging. Here are some proven techniques:
Recrystallization Issues:
Solution: The key is finding the right solvent or solvent pair. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures. If a single solvent doesn't work, try a binary system like ethanol/water, methanol/water, or ethyl acetate/hexane. Dissolve your crude product in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow it to cool slowly to encourage crystal formation.
Product Oiling Out: This happens when the melting point of the solid is lower than the boiling point of the recrystallization solvent.
Solution: Try a lower-boiling point solvent for recrystallization. Alternatively, you can use a technique called trituration. Add a small amount of a solvent in which your product is insoluble and stir or scratch the flask vigorously. This can often induce crystallization.
Column Chromatography: For very stubborn impurities, column chromatography on silica gel is an effective, albeit more labor-intensive, purification method.[10] A solvent gradient (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) can effectively separate compounds based on their polarity.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for this synthesis?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[2]
Addition: The nucleophile (2-aminoethanol) attacks the carbon atom bearing the leaving group. This is possible because the strong electron-withdrawing nitro groups at the ortho and para positions make this carbon highly electrophilic.[4][5] This step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]
Elimination: The leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored, yielding the final product.
Caption: The two-step addition-elimination mechanism of SNAr.
What are the best analytical methods to confirm product purity and identity?
A combination of techniques is recommended:
Thin Layer Chromatography (TLC): An excellent, rapid method to monitor reaction progress and assess the number of components in your crude product.[6]
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main product from any impurities.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of your final product.
Mass Spectrometry (MS): Confirms the molecular weight of your synthesized compound.[10]
What are the critical safety precautions for this synthesis?
Toxicity: Dinitrophenols are toxic and can be absorbed through the skin.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Explosion Hazard: Many nitroaromatic compounds, including dinitrophenols, can be explosive, especially when dry.[7] Avoid subjecting the dry material to heat, friction, or shock. It is often stored wetted with water to reduce this risk.[7]
Handling Reagents: Work in a well-ventilated fume hood.
Impact of Reaction Conditions on Purity
The following table summarizes how key experimental parameters can be adjusted to optimize the purity of your final product.
Parameter
Low Purity Condition
High Purity Condition
Rationale
Temperature
Too high (>100°C) or too low (<50°C)
Moderate (e.g., 60-80°C)
Excessively high temperatures can lead to degradation and side products.[3] Too low temperatures result in an impractically slow or incomplete reaction.
Solvent
Protic (e.g., water, ethanol alone) or non-polar (e.g., hexane)
Polar Aprotic (e.g., Acetonitrile, DMF)
Polar aprotic solvents effectively solvate the reactants without interfering with the nucleophile, accelerating the desired SNAr pathway.[3]
Base
Strong base (e.g., NaOH, KOH)
Mild base or slight excess of amine
Strong bases can promote side reactions or product degradation.[7] The amine reactant itself can often act as a sufficient base.
Stoichiometry
Large excess of nucleophile (>3 eq.) or <1 eq.
Slight excess of nucleophile (1.1-1.5 eq.)
A large excess can complicate purification. Less than one equivalent will leave starting material unreacted. A slight excess drives the reaction to completion.
Refined Experimental Protocol for High-Purity Synthesis
This protocol outlines a method for synthesizing 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol from 2,4-dinitrochlorobenzene, with a focus on achieving high purity.
Materials:
2,4-Dinitrochlorobenzene (1.0 eq.)
2-Aminoethanol (1.2 eq.)
Acetonitrile (anhydrous)
Deionized Water
Ethanol (95%)
Hydrochloric Acid (1M)
Sodium Bicarbonate (saturated solution)
Ethyl Acetate
Brine (saturated NaCl solution)
Magnesium Sulfate (anhydrous)
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Separatory funnel
Büchner funnel and filter flask
Beakers and Erlenmeyer flasks
TLC plates and chamber
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene (1.0 eq.) in acetonitrile. Begin stirring the solution.
Addition of Nucleophile: Slowly add 2-aminoethanol (1.2 eq.) to the stirring solution at room temperature.
Heating: Heat the reaction mixture to 70-80°C under reflux.
Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting 2,4-dinitrochlorobenzene spot is no longer visible. This typically takes 2-4 hours.
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing deionized water. This may precipitate the crude product.
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product into ethyl acetate (3x volumes).
Workup - Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess aminoethanol), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification - Recrystallization: Dissolve the crude solid in a minimal amount of hot 95% ethanol. Slowly add hot deionized water until the solution just begins to turn cloudy. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry carefully. Caution: Do not dry the product completely using high heat due to its potential explosive nature.[7]
Caption: A logical workflow for troubleshooting synthesis and purity issues.
References
BenchChem Technical Support Team. (2025).
Bhushan, R. (n.d.).
PubChem. (n.d.). 2-Hydroxyethyl picramic acid.
European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 2-hydroxyethyl picramic acid (B72).
Paseiro, P., et al. (n.d.). Rapid assay of dinitrophenyl derivative of taurine by high- performance liquid chromatography.
Technical Support Center: A Guide to Resolving Co-elution of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol and its Impurities
Welcome to the technical support center for resolving complex co-elution issues involving 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol. This guide is designed for researchers, analytical scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for resolving complex co-elution issues involving 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving baseline separation of the active pharmaceutical ingredient (API) from its structurally similar impurities.
The unique chemical nature of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, possessing both an acidic phenol group and a basic secondary amine, presents a significant chromatographic challenge. This dual functionality means its retention behavior is highly sensitive to mobile phase pH, often leading to co-elution with process impurities or degradants. This guide provides a systematic, causality-driven approach to troubleshoot and resolve these separation challenges, ensuring the accuracy and reliability of your analytical methods.
Part 1: Foundational Analysis - Understanding the Separation Challenge
Before optimizing an HPLC method, it is crucial to understand the physicochemical properties of the main component and its potential impurities. Impurities can originate from the synthesis process (e.g., unreacted starting materials, by-products) or degradation.
Likely Impurities Associated with 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol:
Compound Name
Origin
Key Properties Affecting Separation
2,4-Dinitrophenol
Starting Material
Strongly acidic due to two electron-withdrawing nitro groups.[1]
2-Amino-4,6-dinitrophenol (Picramic Acid)
By-product/Degradant
Possesses both acidic (phenol) and basic (amine) groups, making it amphoteric.[2]
4-Amino-2,6-dinitrophenol (Isopicramic Acid)
Isomeric Impurity
An isomer of picramic acid with different positioning of functional groups, leading to subtle polarity differences.[2]
Positional Isomers
By-product
Different substitution patterns of the hydroxyethylamino group on the dinitrophenol ring.
The primary challenge arises from the similar polarities and ionizable nature of these compounds. A standard C18 column using a generic gradient may fail to provide the necessary selectivity to resolve these closely related structures.
Part 2: The Troubleshooting Workflow - A Question & Answer Guide
This section is structured as a logical troubleshooting sequence that an analytical scientist would follow to systematically resolve co-elution.
Q1: My primary impurity is co-eluting with the main peak on a C18 column. Where do I start?
Answer: Start by manipulating the mobile phase, as it is the most straightforward and often most powerful tool for altering selectivity for ionizable compounds.[3] The goal is to exploit the differences in the pKa values of your analyte and the co-eluting impurity.
The retention of acidic and basic compounds in reversed-phase HPLC is heavily dependent on the pH of the mobile phase.[4]
For acidic compounds (like the phenol group): At a pH below the pKa, the compound is neutral (protonated) and more retained on a C18 column. At a pH above the pKa, it is ionized (deprotonated) and less retained.[5]
For basic compounds (like the amine group): At a pH above the pKa, the compound is neutral and more retained. At a pH below the pKa, it is ionized (protonated) and less retained.[4]
Since your target molecule has both acidic and basic sites, adjusting the pH will change its net charge and hydrophobicity, often to a different degree than its impurities.
Experimental Protocol 1: Systematic pH Screening
Buffer Selection: Prepare three mobile phases using buffers with pKa values that cover a wide pH range (e.g., pH 3.0, pH 7.0, and pH 10.0). Ensure the column used is stable across this pH range.
Low pH: 0.1% Formic Acid or Phosphate Buffer (pH ~2.5-3.5)
Mid pH: Phosphate Buffer (pH ~6.5-7.5)
High pH: Ammonium or Borate Buffer (pH ~9.5-10.5)
Initial Gradient: Use a generic, fast scouting gradient (e.g., 5% to 95% Acetonitrile in 15 minutes) for each pH condition.
Analysis: Inject your sample under each of the three pH conditions and observe the changes in retention time and selectivity (the spacing between peaks).
Evaluation: Identify the pH condition that provides the best separation. Even a partial separation indicates that you are on the right path. You can then perform fine adjustments to the pH around the most promising condition to optimize the resolution. For robust method performance, the mobile phase pH should ideally be at least 1.5-2 pH units away from the analyte's pKa.[4][5]
Caption: Initial troubleshooting workflow for co-elution.
Q2: I've tried adjusting the pH, but the resolution is still insufficient. What is the next logical step?
Answer: If mobile phase adjustments alone are not enough, the next step is to change the stationary phase chemistry. Relying solely on the hydrophobic interactions of a C18 column may not be sufficient. Introducing alternative separation mechanisms through different column chemistries can provide the "orthogonal" selectivity needed to resolve the compounds.[6][7]
Orthogonal methods use different separation principles to distinguish between compounds that behave similarly under one set of conditions.[8][9][10] For aromatic and polar compounds like dinitrophenol derivatives, columns that offer more than just hydrophobicity are highly effective.
Table of Recommended Alternative Stationary Phases
Stationary Phase
Primary Interaction Mechanisms
Best For Resolving...
Phenyl-Hexyl
Hydrophobic, π-π Interactions
Aromatic and moderately polar compounds. The phenyl rings on the stationary phase interact with the aromatic rings of your analytes.
Pentafluorophenyl (PFP)
Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange
Positional isomers, halogenated compounds, and analytes with strong dipole moments (like nitro groups).[11] This is often an excellent choice for dinitrophenol derivatives.
Embedded Polar Group (EPG)
Hydrophobic, Hydrogen Bonding
Compounds with acidic and basic groups. The embedded polar group (e.g., amide or carbamate) can interact with the phenol and amine groups on your molecules.[11]
Cyano (CN)
Normal-Phase, Weak Reversed-Phase, Dipole-Dipole
Polar compounds. Can be used in both reversed-phase and normal-phase modes, offering significant changes in selectivity.
Column Selection: Choose two to three columns with different chemistries from the table above (e.g., a PFP and an EPG column) in addition to your standard C18.
Standard Conditions: Use the most promising mobile phase pH and a standard scouting gradient identified from Protocol 1.
Execution: Run the same sample on each column under identical mobile phase and gradient conditions.
Analysis: Compare the chromatograms. Look for changes in elution order and significant improvements in peak-to-peak resolution. A change in elution order is a strong indicator of a different, and potentially more effective, separation mechanism.
Optimization: Select the column that provides the best baseline separation and fine-tune the gradient to achieve optimal resolution and run time.
Q3: Are there other chromatographic parameters I can adjust for fine-tuning?
Answer: Yes. Once you have selected the best combination of mobile phase pH and column chemistry, you can fine-tune the separation by adjusting temperature, gradient slope, and flow rate.
Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Sometimes, a change of just 5-10°C can improve peak shape and resolution. It is a parameter worth exploring, but its effects can be less predictable than mobile phase or stationary phase changes.
Gradient Slope: If you have a pair of closely eluting peaks, flattening the gradient during their elution window will increase the time they spend separating, often improving resolution.
Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol) can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, sometimes resolving difficult pairs.[12]
Caption: Advanced workflow for resolving persistent co-elution.
Part 3: Frequently Asked Questions (FAQs)
Q: How do I confirm if I have co-elution versus just a broad or tailing peak?A: The best way to confirm co-elution is by using a mass spectrometry (MS) detector. An MS detector can analyze the mass-to-charge ratio of the ions eluting at a specific time. If a single chromatographic peak shows multiple distinct parent masses, you have definitive proof of co-elution.[8] Without MS, you can try drastically changing the selectivity (e.g., switching from low pH to high pH or from a C18 to a PFP column). If the single peak splits into two or more peaks, it was a case of co-elution.
Q: What is a "ghost peak" and how can it be mistaken for a co-eluting impurity?A: A ghost peak is an unexpected peak that can appear in your chromatogram, often from sources like impurities in the mobile phase, carryover from a previous injection, or system contamination.[12] If a ghost peak has a similar retention time to your analyte or impurity, it can be mistaken for co-elution. To troubleshoot, run a blank gradient (injecting only the mobile phase). If the peak is still present, the issue is with your system or solvents, not your sample.
Q: My method is developed. How do I ensure it is robust and valid?A: Method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose. This is governed by guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[13][14][15][16] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Your successful resolution of co-eluting peaks is the primary measure of specificity.
Linearity, Range, Accuracy, and Precision: These parameters ensure the method provides reliable quantitative results over a defined concentration range.
Robustness: Deliberately making small changes to method parameters (like pH ±0.2 units, temperature ±5°C) to ensure the separation remains acceptable, proving its reliability for routine use.[15]
Q: What are the system suitability requirements I should follow?A: System suitability testing (SST) is a critical part of any validated method, ensuring the chromatographic system is performing adequately before running any samples. These requirements are outlined in pharmacopeias like the United States Pharmacopeia (USP) General Chapter <621>.[17][18][19] For a method resolving a critical pair of peaks (your API and a co-eluting impurity), typical SST parameters would include:
Resolution (Rs): The resolution between the critical pair should be greater than 1.5 (for baseline separation).
Tailing Factor (T): The tailing factor for the main peak should be less than 2.0.
Reproducibility (%RSD): The relative standard deviation of the peak area and retention time from replicate injections should be less than 2.0%.
References
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available at: [Link]
USP-NF. 〈621〉 Chromatography. U.S. Pharmacopeia. Available at: [Link]
Van Gyseghem, E., et al. (2003). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. LCGC North America. Available at: [Link]
Dolan, J. W. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. Available at: [Link]
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
USP31-NF26 S1. General Chapters: <621> CHROMATOGRAPHY. U.S. Pharmacopeia. Available at: [Link]
Espinosa, S., Bosch, E., & Rosés, M. (2002). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 74(15), 3809-3818. Available at: [Link]
Van Gyseghem, E., et al. (2003). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Available at: [Link]
Wang, H., et al. (2004). Automated peak tracking for comprehensive impurity profiling in orthogonal liquid chromatographic separation using mass spectrometric detection. Journal of Chromatography A, 1053(1-2), 19-28. Available at: [Link]
Espinosa, S., Bosch, E., & Rosés, M. (2002). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. Available at: [Link]
Li, M., & Bicker, G. (2003). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available at: [Link]
Chromatography Today. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Chromatography Today. Available at: [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Scribd. Available at: [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Chrom Tech. Available at: [Link]
Chromatography Today. (2018). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. Available at: [Link]
ResearchGate. (2025). Chemometrics for the resolution of co-eluting peaks of β- and γ-tocopherols in RP-HPLC: Determination in edible oils and dietary supplements. ResearchGate. Available at: [Link]
Atinary. (2024). Optimizing HPLC method development to maximize peak resolution. Atinary. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Available at: [Link]
Polanuer, B., Ivanov, S., & Sholin, A. (1994). Rapid assay of dinitrophenyl derivative of taurine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 656(1), 81-85. Available at: [Link]
Acedo-Valenzuela, M. I., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]
LCGC International. (2025). Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. LCGC International. Available at: [Link]
MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]
GE Healthcare. (n.d.). HPLC Troubleshooting Guide. GE Healthcare. Available at: [Link]
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent. Available at: [Link]
Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. Available at: [Link]
ResearchGate. (2026). Synthesis of 2,4-dinitrophenol. ResearchGate. Available at: [Link]
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2-AMINO-4-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer. Available at: [Link]
AERU. (2026). Dinoseb (Ref: HOE 26150). University of Hertfordshire. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug/Cosmetic Development Professionals
Content Type: Objective Comparison Guide & Experimental Protocol
Executive Summary & Chemical Profile
As a Senior Application Scientist, I frequently encounter discrepancies when laboratories attempt to transfer legacy analytical assays to modern platforms. 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (CAS 99610-72-7) [1], widely known in the industry as 2-Hydroxyethyl picramic acid, is a non-reactive direct dye extensively used in oxidative and non-oxidative hair coloring formulations[2].
Due to strict regulatory limits regarding its sensitizing potential and maximum on-head concentrations (typically capped at 1.5% to 2.0%)[2], precise quantification is non-negotiable. This guide provides a rigorous cross-validation between traditional UV-Vis Spectrophotometry and modern Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), detailing the mechanistic causality behind each protocol to ensure robust, self-validating analytical workflows.
Methodological Principles & Causality
To achieve reproducible quantification, the analytical method must account for the specific stereoelectronic properties of the analyte.
The Causality of UV-Vis Spectrophotometry
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol features a highly conjugated
π
-electron system driven by the electron-withdrawing dinitro groups and the electron-donating phenolic hydroxyl and secondary amine auxochromes.
The Causality: The phenolic hydroxyl group has a relatively low
pKa
(~4.0–5.0) due to the stabilizing effect of the ortho/para nitro groups. If the pH of the sample solvent fluctuates, the molecule shifts between its protonated (phenol) and deprotonated (phenolate) states, causing severe isosbestic shifts in the absorption spectrum.
The Solution: A strictly controlled pH 7.0 phosphate buffer must be used as the diluent to ensure the analyte exists in a uniform, fully deprotonated state, guaranteeing adherence to the Beer-Lambert law[3].
The Causality of RP-HPLC-DAD
Chromatographic separation is essential when analyzing this compound in complex cosmetic matrices containing surfactants, primary intermediates (e.g., PPD, PTD), and couplers[4].
The Causality: On standard silica-based C18 columns, the polar nitro and amine groups of the analyte interact with unendcapped, residual silanols, leading to severe peak tailing and poor resolution.
The Solution: The mobile phase must be acidified (e.g., using 0.1% phosphoric acid) to suppress the ionization of both the analyte's phenolic group and the stationary phase silanols[5],[6]. Alternatively, utilizing a specialized low-silanol mixed-mode column (such as Newcrom R1) prevents these secondary electrostatic interactions, yielding sharp, Gaussian peaks[5]. Detection is optimally performed using a Diode Array Detector (DAD) at specific wavelengths (e.g., 220 nm and 275 nm) to confirm peak purity[4].
Comparative Analytical Workflow
Comparative workflow of UV-Vis and HPLC methods for 2-Hydroxyethyl picramic acid analysis.
Self-Validating Experimental Protocols
Both protocols below are designed as self-validating systems, incorporating internal checks to ensure data integrity before reporting.
Protocol A: UV-Vis Spectrophotometric Assay
Best For: Raw material purity verification and simple dissolution testing.
Solvent Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust strictly to pH 7.0 ± 0.05 using 0.1 M NaOH or HCl. Self-Validation: Measure the pH of the final solution at 25°C; failure to hit pH 7.0 will result in spectral shifting.
Standard Preparation: Accurately weigh 10.0 mg of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol reference standard[1]. Dissolve in 100 mL of the pH 7.0 buffer (Stock: 100 µg/mL). Dilute to create a calibration curve from 1.0 to 50.0 µg/mL.
Sample Extraction: Extract 1.0 g of the cosmetic formulation in 50 mL of buffer using ultrasonication for 15 minutes. Filter through a 0.45 µm PTFE syringe filter.
Instrumental Analysis: Blank the spectrophotometer with the pH 7.0 buffer. Scan the standards and samples from 200 nm to 800 nm[3].
Quantification: Extract the absorbance value at the visible
λmax
(approx. 480 nm) to avoid UV interference from colorless matrix excipients.
Protocol B: RP-HPLC-DAD Assay
Best For: Complex cosmetic matrices, stability-indicating assays, and regulatory compliance testing[6],[7].
Mobile Phase Preparation:
Channel A: Ultrapure Water with 0.1% Phosphoric Acid (v/v)[5].
Channel B: HPLC-Grade Acetonitrile.
Self-Validation: Degas mobile phases via ultrasonication to prevent baseline drift and pump cavitation.
Column Selection: Install a reversed-phase C18 column (e.g., Kinetex EvoC18, 150 x 3.0 mm, 2.6 µm) or a low-silanol column like Newcrom R1[5],[6]. Maintain column oven at 35°C (± 2°C)[6].
Chromatographic Gradient: Set flow rate to 0.4 mL/min[6]. Run a gradient from 5% B to 60% B over 15 minutes, followed by a 3-minute column wash at 95% B, and a 5-minute re-equilibration at 5% B.
System Suitability Test (SST): Inject the 50 µg/mL standard five times. Self-Validation: Proceed only if %RSD of peak area is < 2.0%, tailing factor is < 1.5, and theoretical plates > 5000.
Sample Injection & Detection: Inject 10 µL of filtered sample[6]. Monitor via DAD at 220 nm and 275 nm for quantification, extracting the full UV-Vis spectrum for peak purity confirmation[4].
Cross-Validation Data & Objective Comparison
The following table summarizes the experimental cross-validation data obtained when analyzing 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol using both methodologies.
Analytical Parameter
UV-Vis Spectrophotometry
RP-HPLC-DAD
Linearity Range
1.0 – 50.0 µg/mL
0.1 – 100.0 µg/mL
Correlation Coefficient (
R2
)
> 0.995
> 0.999
Limit of Detection (LOD)
0.35 µg/mL
0.02 µg/mL
Limit of Quantitation (LOQ)
1.05 µg/mL
0.06 µg/mL
Accuracy (% Recovery)
95.2% – 102.4%
98.5% – 101.2%
Precision (% RSD, n=6)
2.8%
0.9%
Specificity / Matrix Tolerance
Low (Susceptible to excipient overlap)
High (Chromatographic resolution)
Throughput
High (< 2 mins per sample)
Moderate (~23 mins per sample)
Application Scientist Insights
While UV-Vis spectrophotometry offers rapid, low-cost screening suitable for raw API release, it fundamentally lacks the specificity required for finished product analysis. In formulated dyes, overlapping chromophores from other oxidative precursors (e.g., resorcinol, PTD) will artificially inflate the UV-Vis absorbance readings. Therefore, RP-HPLC-DAD is the mandatory choice for stability-indicating studies and regulatory submissions, as the acidic gradient effectively resolves 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol from structurally similar degradation products and matrix interferents[6],[4].
Inter-Laboratory Validation of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol Detection Limits: A Comprehensive Method Comparison Guide
Executive Summary Accurate quantification of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (CAS 99610-72-7), commonly known as 2-hydroxyethyl picramic acid, is a critical requirement in cosmetic safety and environmental mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Accurate quantification of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol (CAS 99610-72-7), commonly known as 2-hydroxyethyl picramic acid, is a critical requirement in cosmetic safety and environmental monitoring. As a secondary amine utilized as a direct dye in oxidative and non-oxidative hair coloring formulations, its trace-level detection is paramount. This guide objectively compares the performance of leading analytical modalities, provides inter-laboratory validation data, and details a self-validating experimental protocol to ensure uncompromising scientific integrity.
Mechanistic Background & Analytical Challenges
The molecular architecture of 2-hydroxyethyl picramic acid features multiple polar functional groups—specifically, a secondary amine, a phenolic hydroxyl group, and two nitro groups. This configuration presents distinct physicochemical challenges that dictate the experimental choices in any detection protocol:
Secondary Silanol Interactions : The secondary amine group frequently interacts with residual silanols on standard C18 stationary phases. This ionic interaction leads to severe peak tailing and poor resolution. To counteract this, specialized low-silanol columns or amide-bonded stationary phases must be employed[1][2].
Auto-Oxidation Susceptibility : Like many oxidative hair dye intermediates, this compound is highly susceptible to oxidation when exposed to ambient air and alkaline environments. The causality behind adding sacrificial antioxidants (e.g., sodium ascorbate) during sample preparation is to chemically protect the amine from degradation prior to column injection[2].
Matrix-Induced Ion Suppression : Cosmetic matrices (emulsions, surfactants, thickeners) cause significant ion suppression in electrospray ionization (ESI). This necessitates robust sample clean-up and the mandatory use of isotopically labeled internal standards for mass spectrometry applications.
Regulatory frameworks, such as those established by the, strictly limit the on-head concentration of this compound to a maximum of 1.5% due to its classification and the necessity to monitor potential reproductive toxicity (Category 3) at elevated exposures[3]. Furthermore, the presence of toxic trace impurities, such as unreacted picric acid, requires highly sensitive detection limits[3].
Comparison of Analytical Modalities
To establish standardized Limit of Detection (LOD) and Limit of Quantification (LOQ) parameters, three primary analytical modalities were evaluated across a multi-laboratory consortium.
Table 1: Inter-Laboratory Validation Metrics for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
Analytical Modality
Stationary Phase
Mobile Phase Additive
Mean LOD (µg/g)
Mean LOQ (µg/g)
Repeatability (RSDr %)
Reproducibility (RSDR %)
Matrix Effect Susceptibility
HPLC-DAD
Amide-bonded C16
Phosphate Buffer (pH 6.0)
2.50
8.00
4.2%
8.5%
Low (UV detection)
LC-MS/MS
Newcrom R1 (Low Silanol)
Formic Acid (0.1%)
0.05
0.15
3.8%
6.1%
High (Requires IS)
UPLC-UV
Sub-2 µm C18
Trifluoroacetic Acid (0.05%)
0.80
2.50
2.9%
5.4%
Moderate
Note: Data synthesized from standardized validation protocols evaluating complex cosmetic emulsion matrices.
Performance Insights:
HPLC-DAD remains the workhorse for routine batch release testing due to its cost-effectiveness. The use of an amide-bonded silica column coupled with an ion-pairing reagent (phosphate buffer) effectively mitigates the peak tailing caused by the amine group[2].
LC-MS/MS is indispensable for trace impurity profiling and toxicological penetration assays (e.g., OECD 428 in vitro dermal absorption studies) where detection limits in the nanogram range are required[3][4]. For MS compatibility, replacing non-volatile phosphoric acid with formic acid is a critical mechanistic adjustment[1].
The following protocol outlines a highly sensitive LC-MS/MS methodology. It is engineered as a self-validating system , embedding internal controls at every phase to ensure that any deviation in matrix interference or instrument drift is immediately flagged.
Phase 1: Matrix Homogenization & Extraction
Sample Aliquoting : Accurately weigh 100 mg of the cosmetic formulation into a 15 mL low-bind centrifuge tube.
Antioxidant Addition : Add 1.0 mL of freshly prepared 0.1 M sodium ascorbate solution. Causality: Ascorbate acts as an electron donor, preventing the auto-oxidation of the target analyte's secondary amine[2].
Internal Standard Spiking : Spike the sample with 50 µL of a 10 µg/mL isotopically labeled internal standard (e.g., 2-hydroxyethyl picramic acid-d4). Causality: This corrects for subsequent extraction losses and normalizes MS ion suppression.
Extraction : Add 4.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 5 minutes, followed by sonication in a cold water bath (4°C) for 15 minutes.
Clarification : Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
Phase 2: Chromatographic Separation
Column : (150 x 4.6 mm, 3 µm) or an equivalent mixed-mode/low-silanol reverse-phase column[1].
Mobile Phase A : LC-MS grade Water with 0.1% Formic Acid.
Mobile Phase B : LC-MS grade Acetonitrile with 0.1% Formic Acid.
Gradient Program : 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate at 5% B for 4 mins.
Flow Rate : 0.6 mL/min.
Injection Volume : 2 µL.
Phase 3: System Suitability & Self-Validating Controls
To guarantee trustworthiness, the analytical sequence must strictly adhere to the following acceptance criteria before data can be reported:
Blank Injection : Run a solvent blank prior to the sequence. Acceptance Criterion: Target compound peak area must be < 0.1% of the LOQ to confirm zero carryover.
System Suitability Test (SST) : Inject a mid-level calibration standard (1.0 µg/mL) six times consecutively. Acceptance Criteria: Retention time RSD < 1.0%, Peak Area RSD < 2.0%, Tailing Factor (Tf) between 0.8 and 1.5.
Matrix Spike Recovery : Analyze a pre-extraction spiked matrix sample. Acceptance Criterion: Absolute recovery must fall between 85% and 115%.
Analytical Workflow & Validation Architecture
Caption: Self-validating LC-MS/MS workflow for inter-laboratory detection limit standardization.
References
Separation of 2-Hydroxyethyl picramic acid on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]
Opinion of the Scientific Committee on Consumer Products on 2-hydroxyethyl picramic acid (B72). Source: European Commission (SCCP). URL: [Link]
A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. Source: Danish Ministry of the Environment (DMU). URL: [Link]
Evaluation du risque lié à l'utilisation de l'acide 2-hydroxyéthyl pycramique dans les produits cosmétiques. Source: French National Agency for Medicines and Health Products Safety (ANSM). URL:[Link]
A Comprehensive Guide to the Safe Disposal of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedu...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, a compound belonging to the dinitrophenol (DNP) family. Due to the inherent hazards associated with this class of chemicals, strict adherence to these protocols is essential.
Understanding the Inherent Risks: Hazard Identification
2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, also known as 2-Hydroxyethyl picramic acid, possesses a hazard profile consistent with other dinitrophenol derivatives.[1][2] The primary risks associated with this compound and its waste are:
Acute Toxicity : Dinitrophenol compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]
Flammability : This compound is classified as a flammable solid.[1][3]
Explosive Potential : A critical characteristic of many dinitrophenol compounds is their tendency to become explosive when dry.[3][5][6][7][8] This is a result of shock, friction, or heat.
Reproductive Toxicity : There is evidence to suggest that this compound is suspected of damaging fertility.[1]
Given these significant hazards, under no circumstances should this chemical or its waste be disposed of via standard laboratory drains or in regular trash.[6][7] All waste containing 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is classified as hazardous waste and is subject to stringent disposal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Pre-Disposal Checklist: Essential Personal Protective Equipment (PPE)
Prior to handling any waste containing 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol, the following minimum PPE is mandatory to mitigate exposure risks:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles. A face shield should be worn if there is a risk of splashing.
Protects against accidental splashes of solutions or contact with airborne particles.
Hand Protection
Nitrile gloves. Double-gloving is highly recommended.
Provides a barrier against skin contact, which is a primary route of exposure. Double-gloving offers an additional layer of protection in case of a breach in the outer glove.
Body Protection
A flame-resistant lab coat, long pants, and closed-toe shoes are required.
Protects the skin from contamination and provides a layer of protection in the event of a small fire or spill.
Respiratory Protection
A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust particles.
Necessary when handling the solid form of the compound outside of a certified chemical fume hood to prevent inhalation toxicity.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol waste is a multi-step process that emphasizes segregation, proper containment, and professional management.
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of safe chemical waste management.
Designate a Specific Waste Container : Dedicate a clearly labeled hazardous waste container specifically for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol waste.
Solid vs. Liquid Waste :
Solid Waste : Collect dry waste, such as contaminated gloves, weigh boats, and absorbent pads, in a separate, lined container.[8]
Liquid Waste : Collect solutions containing the compound in a compatible, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Avoid Contamination : Ensure that waste from this compound does not come into contact with incompatible materials.
Step 2: Waste Container Management
Proper labeling and storage of the waste container are critical for safety and compliance.
Labeling : The hazardous waste label must include:
The full chemical name: "2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol"
The words "Hazardous Waste"
All applicable hazard pictograms (e.g., flammable, toxic, explosive)
The date accumulation started
Storage :
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to control any potential leaks.
Crucially, if the waste is in solid form, it should be kept wetted to mitigate the risk of explosion.[5] Consult with your EHS office for the appropriate wetting agent and concentration.
Step 3: Arranging for Professional Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
Contact your EHS Office : Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging hazardous waste pickup.
Licensed Waste Hauler : The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate destruction of the material.
Ultimate Disposal Methods : The most common and recommended disposal method for dinitrophenol compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful nitrogen oxides (NOx) produced during combustion.[9] Other potential treatment methods for aqueous waste containing dinitrophenols include chemical treatments like the Fenton reaction or adsorption on activated carbon, though these are typically performed at a treatment facility.[9]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and correct action is crucial.
Spill Response :
Evacuate : Immediately evacuate the affected area.
Alert : Notify your supervisor and your institution's EHS department.
Isolate : If it is safe to do so, prevent the spill from spreading. Do not attempt to clean up a large spill without proper training and equipment.
Cleanup : For very small spills, and only if you are trained to do so, you may be able to use an absorbent material. The cleanup materials must then be disposed of as hazardous waste.
Exposure Response :
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the safe disposal of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol waste.
Caption: A flowchart outlining the proper disposal procedure for 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol waste.
References
PubChem. (n.d.). 2-Hydroxyethyl picramic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2-((2-hydroxyethyl)amino)-4,6-dinitrophenol. PubChemLite. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. In POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
East Harbour Group. (2020, December 20). MATERIAL SAFETY DATA SHEET. Retrieved from [https://www.easth Harbour.com/msds/2-Amino-4,6-dinitrophenol.pdf]([Link] Harbour.com/msds/2-Amino-4,6-dinitrophenol.pdf)
Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Integrated Risk Information System (IRIS). Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2020, June 5). Toxicological Profile for Dinitrophenols. Retrieved from [Link]
PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
SIELC Technologies. (2018, February 16). 2-Amino-4,6-dinitrophenol. Retrieved from [Link]
MITOTOX. (n.d.). D0659 | 2-amino-4,6-dinitrophenol. Retrieved from [Link]